molecular formula C5H4NNaO4 B13915524 Sodium 5-methoxyoxazole-2-carboxylate

Sodium 5-methoxyoxazole-2-carboxylate

Cat. No.: B13915524
M. Wt: 165.08 g/mol
InChI Key: OTMYBYMWRURXKF-UHFFFAOYSA-M
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Description

Sodium 5-methoxyoxazole-2-carboxylate is a useful research compound. Its molecular formula is C5H4NNaO4 and its molecular weight is 165.08 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4NNaO4

Molecular Weight

165.08 g/mol

IUPAC Name

sodium;5-methoxy-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C5H5NO4.Na/c1-9-3-2-6-4(10-3)5(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1

InChI Key

OTMYBYMWRURXKF-UHFFFAOYSA-M

Canonical SMILES

COC1=CN=C(O1)C(=O)[O-].[Na+]

Origin of Product

United States

Foundational & Exploratory

Biological activity of 5-methoxyoxazole-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of 5-Methoxyoxazole-2-Carboxylate Derivatives

Executive Summary

The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to engage with a multitude of biological targets through diverse non-covalent interactions, leading to a wide spectrum of pharmacological activities.[2] This guide focuses on a specific, promising subclass: 5-methoxyoxazole-2-carboxylate derivatives. By combining the foundational oxazole core with a methoxy group at the C5 position and a carboxylate ester at the C2 position, these compounds offer a unique combination of electronic properties and synthetic handles. This document provides a comprehensive overview of their potential biological activities, primarily focusing on anticancer and antimicrobial applications, supported by established mechanisms of action for the broader oxazole class. We will delve into rational synthetic strategies, detailed protocols for biological evaluation, and structure-activity relationship (SAR) insights to equip researchers and drug development professionals with the foundational knowledge to explore this chemical space.

The Oxazole Scaffold: A Cornerstone in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the oxazole ring is a recurring motif in many successful drugs.[3] Structurally, it is a planar, electron-deficient aromatic system, a feature that facilitates strong intermolecular interactions such as hydrogen bonding and dipole-dipole interactions with biological targets.[1] The versatility of the oxazole scaffold is demonstrated by its presence in drugs with diverse therapeutic uses, including the anti-diabetic agent aleglitazar and the COX-2 inhibitor oxaprozin.[3] The ability to readily modify substituents at the C2, C4, and C5 positions allows for fine-tuning of a compound's pharmacokinetic profile and therapeutic efficacy, making it an attractive starting point for rational drug design.[4]

Synthetic Pathways to 5-Methoxyoxazole-2-Carboxylate Derivatives

The synthesis of substituted oxazoles can be achieved through several established methods, including the Robinson-Gabriel synthesis, the Van Leusen reaction, and the Bredereck reaction.[5] A common and versatile approach for generating the target 5-methoxyoxazole-2-carboxylate scaffold is a modification of the Erlenmeyer-Plöchl reaction. This strategy typically involves the condensation of an appropriate N-acyl amino acid with an aldehyde in the presence of acetic anhydride.

Generalized Synthetic Workflow

The diagram below illustrates a conceptual workflow for the synthesis of the target derivatives. The process begins with precursor selection and proceeds through a key cyclization step to form the core oxazole ring, followed by functional group modifications.

G cluster_0 Precursor Synthesis & Preparation cluster_1 Core Oxazole Formation cluster_2 Purification & Characterization P1 Methyl 2-amino-3-methoxyacrylate S1 N-Acylation P1->S1 Reactant A P2 Acylating Agent (e.g., Acid Chloride) P2->S1 Reactant B S2 Dehydrative Cyclization (e.g., using POCl3 or similar) S1->S2 Intermediate S3 Formation of 5-Methoxyoxazole-2-carboxylate Core S2->S3 Key Step P3 Column Chromatography S3->P3 Crude Product P4 Spectroscopic Analysis (NMR, MS, IR) P3->P4 Purified Product

Caption: Conceptual workflow for the synthesis of 5-methoxyoxazole-2-carboxylate derivatives.

Key Biological Activities & Mechanisms of Action

While data on the specific 5-methoxyoxazole-2-carboxylate scaffold is emerging, the extensive research on related oxazole derivatives provides a strong basis for predicting their therapeutic potential.

Anticancer Activity

Oxazole derivatives are well-documented as potent anticancer agents.[6][7] They have been shown to exert their effects through various mechanisms, making them promising candidates for overcoming drug resistance and toxicity issues associated with existing therapies.[8][9]

Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Many oxazole compounds bind to the colchicine binding site of tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[6][9]

  • Kinase Inhibition: As structural mimics of purine bases, oxazolo[5,4-d]pyrimidines can act as inhibitors of crucial kinases involved in cancer cell signaling, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[10]

  • Inhibition of Other Targets: Oxazoles have also been found to inhibit other key cancer-related targets, including STAT3, DNA topoisomerases, and G-quadruplexes.[7][8]

The diagram below illustrates the pathway from tubulin inhibition to apoptosis.

G Drug Oxazole Derivative Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Binds to Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization Cycle G2/M Phase Arrest Microtubule->Cycle Disruption leads to Caspase Caspase Cascade Activation Cycle->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Proposed mechanism of anticancer action via tubulin polymerization inhibition.

Comparative Cytotoxicity Data: The following table summarizes the cytotoxic activity (IC₅₀ values) of various oxazole derivatives against common cancer cell lines, demonstrating the scaffold's potential.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
5-(Thiophen-2-yl)isoxazole (TTI-6)MCF-7 (Breast)1.91[11]
Oxazolyl-pyrimidine derivative (11a)SiHa (Cervix)Data not quantified[12]
5-sulfonyl-1,3-oxazole-4-carboxylate (15)NCI-H522 (Lung)5.37 (GI₅₀)[13]
4-(4-methoxybenzylidene)-oxazolone (3e)HepG2 (Liver)8.9 (µg/mL)[14]
Antimicrobial Activity

The oxazole nucleus is a core component of many compounds with significant antibacterial and antifungal properties.[3][15] Derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains like Candida albicans and Aspergillus niger.[16]

Mechanisms of Action: The antimicrobial mechanisms can be diverse. For instance, some derivatives are believed to inhibit bacterial enzymes essential for cell wall synthesis or DNA replication, such as the MurB enzyme in E. coli.[17]

Comparative Antimicrobial Data:

Compound ClassOrganismMIC (mg/mL)Reference
Indole-rhodanine carboxylate (8)Enterobacter cloacae0.004 - 0.03[17]
5-Oxopyrrolidine derivative (21)Staphylococcus aureus (MRSA)Data not quantified[18]
Benzoxazole-5-carboxylate (17)S. aureus, E. coli, C. albicansData not quantified[3]

Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for assessing the biological activity of novel compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a foundational screening tool in anticancer drug discovery.

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-methoxyoxazole-2-carboxylate derivatives in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., cisplatin).[10]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

G Start Seed Cells in 96-well Plate Treat Add Compound Dilutions Start->Treat 24h Incubate1 Incubate (48-72h) Treat->Incubate1 MTT Add MTT Reagent Incubate1->MTT Incubate2 Incubate (4h) MTT->Incubate2 Solubilize Add DMSO Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read End Calculate IC50 Read->End

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Susceptibility: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the bacterial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Structure-Activity Relationship (SAR) Insights

The biological activity of this scaffold is highly dependent on its substitution pattern.

  • The 5-Methoxy Group: The presence of a methoxy group, particularly on an associated phenyl ring, has been shown to markedly improve the therapeutic efficacy of oxazole derivatives.[4] This electron-donating group can influence the electronic distribution of the entire molecule, potentially enhancing its binding affinity to target proteins.

  • The 2-Carboxylate Ester: The ester group at the C2 position is a critical synthetic handle. It can be hydrolyzed in vivo to a carboxylic acid, potentially altering the compound's solubility and cell permeability. Furthermore, it can serve as a key hydrogen bond acceptor, facilitating crucial interactions within a target's active site.[13]

  • Substituents on Associated Rings: The nature of other groups attached to the core, such as substituted phenyl rings, plays a pivotal role. Electron-withdrawing or halogen groups can significantly modulate the anticancer and anti-inflammatory potency of the final compound.[4]

Future Perspectives and Conclusion

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). [No Source Provided].
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). [No Source Provided].
  • Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026).
  • Oxazole-Based Molecules in Anti-viral Drug Development. (2025).
  • Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. (2020). [No Source Provided].
  • Synthesis and biological activity of 5-(4-methoxyphenyl)
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2022). Indian Journal of Pharmaceutical Sciences.
  • A comprehensive review on biological activities of oxazole deriv
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025).
  • Development of New 5‐(Oxazol‐2‐yl)Pyrimidine Derivatives with Promising Anticancer Activities. (2023).
  • A new synthesis of chiral aminoalkyloxazolecarboxylate esters from isoxazol-5(2H)-ones. (1998). [No Source Provided].
  • Vistas of Novel Oxazole Derivatives as Potent Antimicrobial Agents. (2014). Semantic Scholar.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed.
  • Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (2021). Research Journal of Science and Technology.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar.
  • 5-(Thiophen-2-yl)
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PMC.
  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). MDPI.
  • Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021).

Sources

Degradation pathways of 5-methoxyoxazole-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Degradation Pathways of 5-Methoxyoxazole-2-carboxylates

Authored by: Gemini, Senior Application Scientist

Abstract

The 5-methoxyoxazole-2-carboxylate scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous compounds under investigation for diverse therapeutic applications.[1][2] Understanding the intrinsic stability and degradation profile of this heterocyclic system is paramount for successful drug development, informing formulation strategies, defining storage conditions, and ensuring patient safety.[3][4] This technical guide provides a comprehensive analysis of the potential degradation pathways of 5-methoxyoxazole-2-carboxylates, grounded in the principles of organic chemistry and established forced degradation methodologies. We will explore the primary degradation mechanisms—hydrolysis, oxidation, photolysis, and thermal stress—offering mechanistic insights, detailed experimental protocols for investigation, and a strategy for developing a robust, stability-indicating analytical method.

Chapter 1: Physicochemical Properties and Intrinsic Stability

The stability of the 5-methoxyoxazole-2-carboxylate core is governed by the interplay of its constituent functional groups. The oxazole ring is an aromatic, electron-deficient heterocycle, which imparts a degree of thermal stability.[1][5] However, the heteroatoms also create reactive sites. The stability is further modulated by:

  • The 5-Methoxy Group: As an electron-donating group, the methoxy substituent can influence the electron density of the oxazole ring, potentially affecting its susceptibility to electrophilic attack and oxidative processes.[6]

  • The 2-Carboxylate Group: This electron-withdrawing group can influence the acidity of the C4 proton and is itself a primary site for thermal degradation via decarboxylation.[7]

Given the sensitivity of the oxazole ring to factors like pH and light, general storage of 5-methoxyoxazole-2-carboxylate derivatives should be as a solid at reduced temperatures (e.g., -20°C), protected from light, and in an inert atmosphere to maximize long-term stability.[7] Solutions should be prepared fresh in aprotic or buffered, deoxygenated aqueous solvents to minimize degradation during experimentation.[7]

Chapter 2: Hydrolytic Degradation

Hydrolysis is a critical degradation pathway for many heterocyclic compounds, particularly those containing ester and azole functionalities. For 5-methoxyoxazole-2-carboxylates, both the ester and the oxazole ring are potential targets, with the latter's degradation being highly dependent on pH.[7]

Mechanism of Degradation

The oxazole ring is susceptible to cleavage under both acidic and basic conditions.[6][7]

  • Acid-Catalyzed Hydrolysis: Protonation of the ring nitrogen atom activates the ring for nucleophilic attack by water. This typically leads to ring opening, ultimately forming an acyclic amide derivative.

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack by a hydroxide ion can also initiate ring cleavage. This is often a more aggressive degradation pathway for related heterocyclic systems.[8]

The primary degradation product anticipated from the cleavage of the oxazole ring is an acyclic aminoketone derivative.[3]

Visualization: Proposed Hydrolytic Pathway

G parent 5-Methoxyoxazole-2-carboxylate acid H+ / H2O parent->acid base OH- / H2O parent->base product Acyclic Amide Derivative (Ring Cleavage Product) acid->product Acid-Catalyzed Ring Opening base->product Base-Catalyzed Ring Opening

Caption: Proposed acid and base-catalyzed hydrolytic degradation of the oxazole ring.

Experimental Protocol: Forced Hydrolysis Study

This protocol is designed to assess hydrolytic stability across a range of pH values, conforming to standard forced degradation study principles.[4]

  • Preparation: Prepare three sets of solutions of the test compound (e.g., at 1 mg/mL) in:

    • 0.1 M Hydrochloric Acid (HCl)

    • Purified Water

    • 0.1 M Sodium Hydroxide (NaOH)

  • Incubation: Place the sealed vials for each condition in a controlled temperature bath at 60-80°C.[7] The choice of elevated temperature is to accelerate degradation to a meaningful level (typically 5-20%) within a practical timeframe.[4]

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Immediately neutralize the acidic and basic samples to halt the degradation reaction before analysis.

  • Analysis: Analyze all samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the parent compound and detect the formation of degradation products.

Anticipated Results
ConditionTemperatureTime (hr)Expected Degradation (%)Primary Degradant(s)
0.1 M HCl80°C2410 - 20%Ring-opened product
Water80°C24< 5%Minimal degradation
0.1 M NaOH60°C8> 50%Ring-opened product, ester hydrolysis

Chapter 3: Oxidative Degradation

Oxidative processes can lead to significant degradation of drug molecules. The electron-rich nature of the oxazole ring makes it a potential target for oxidizing agents.[2]

Mechanism of Degradation

Oxidation of the oxazole ring can proceed via several mechanisms. Reaction with singlet oxygen, for example, is known to occur via a [4+2]-cycloaddition, leading to endoperoxide intermediates that subsequently rearrange to form triamides or other cleaved products.[9][10] Direct oxidation with agents like hydrogen peroxide may lead to cleavage of the C-C bond within the ring, particularly at the C4 position.[2]

Visualization: Proposed Oxidative Pathway

G parent 5-Methoxyoxazole-2-carboxylate oxidant [O] e.g., H2O2 parent->oxidant product Ring-Cleaved Products oxidant->product Oxidation

Caption: General pathway for the oxidative degradation of the oxazole core.

Experimental Protocol: Forced Oxidation Study
  • Preparation: Prepare a solution of the test compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Application: Add a solution of 3% hydrogen peroxide (H2O2) to the sample solution.[7] The rationale is to use a common, mild oxidizing agent that simulates potential oxidative stress.

  • Incubation: Store the solution at room temperature, protected from light, for a period such as 24 hours. A parallel control sample without H2O2 should be maintained.

  • Analysis: Analyze the stressed and control samples by HPLC to quantify the loss of the parent compound and identify any new peaks corresponding to oxidative degradants.

Anticipated Results
ConditionTemperatureTime (hr)Expected Degradation (%)Primary Degradant(s)
3% H2O2Room Temp2415 - 30%Various ring-opened products

Chapter 4: Photodegradation

Exposure to light, particularly UV radiation, can provide the energy needed to initiate photochemical reactions, leading to degradation. Heterocyclic compounds are often susceptible to photolytic degradation.[6][7]

Mechanism of Degradation

Upon absorption of UV light, the oxazole ring can be excited to a higher energy state. This can lead to various outcomes, including rearrangement to an isomeric species (like an oxazoline) or, more commonly, photo-oxidation in the presence of oxygen.[6][11] The process can generate radical species or singlet oxygen, which then attack the molecule, leading to a complex mixture of degradation products.[10]

Visualization: Photostability Testing Workflow

G cluster_prep Sample Preparation cluster_exposure Exposure (ICH Q1B) prep1 Prepare Solid Sample exp1 Exposed Sample (Light) prep1->exp1 exp2 Control Sample (Dark/Foil-wrapped) prep1->exp2 prep2 Prepare Solution Sample analysis Comparative HPLC Analysis exp1->analysis exp2->analysis

Caption: Workflow for conducting a photostability forced degradation study.

Experimental Protocol: Photostability Study (ICH Q1B)

This protocol is designed to evaluate the liability of the compound to light exposure.

  • Preparation:

    • Solid State: Place a thin layer of the solid compound in a petri dish.

    • Solution State: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent in a quartz vial.

  • Control: Prepare identical "dark" control samples for both solid and solution states by wrapping them securely in aluminum foil.

  • Exposure: Place the exposed and control samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (providing controlled UV and visible light).[6]

  • Analysis: After a defined period of exposure (e.g., sufficient to deliver an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter), analyze all samples by HPLC.

  • Interpretation: Compare the chromatograms of the light-exposed samples to the dark controls. Significant new peaks or a decrease in the parent peak area in the exposed sample indicates photodegradation.

Anticipated Results
Sample TypeConditionExpected Degradation (%)Comments
SolidLight-Exposed< 10%Degradation often slower in solid state
SolutionLight-Exposed15 - 40%Photodegradation is typically more significant in solution

Chapter 5: Thermal Degradation

Assessing thermal stability is crucial for determining appropriate manufacturing and storage temperatures. For 5-methoxyoxazole-2-carboxylates, the primary concern is the potential for decarboxylation.

Mechanism of Degradation

While the oxazole ring itself is generally thermally stable, carboxylic acids can undergo decarboxylation (loss of CO2) upon heating.[5][7] This would result in the formation of 5-methoxyoxazole. The stability of the molecule to this pathway requires experimental confirmation.

Visualization: Thermal Degradation Pathway

G parent 5-Methoxyoxazole-2-carboxylate heat Δ (Heat) parent->heat product 5-Methoxyoxazole heat->product co2 CO2 product->co2 +

Caption: Proposed thermal degradation via decarboxylation.

Experimental Protocol: Thermal Stress Study
  • Preparation:

    • Solid State: Place the solid compound in a sealed vial under an inert atmosphere.

    • Solution State: Prepare a solution of the compound in a high-boiling point, inert solvent.

  • Incubation: Heat the samples in a calibrated oven or heating block at a high temperature (e.g., 80-100°C) for an extended period (e.g., 48-72 hours).[7]

  • Analysis: After cooling, dissolve the solid sample and analyze both the solid and solution samples by HPLC. Compare the results to a sample stored at room temperature.

Anticipated Results
Sample TypeTemperatureTime (hr)Expected Degradation (%)Primary Degradant(s)
Solid100°C725 - 15%5-Methoxyoxazole
Solution100°C7210 - 25%5-Methoxyoxazole

Chapter 6: Comprehensive Analytical Strategy

A successful forced degradation study hinges on a robust, stability-indicating analytical method, which is a self-validating system for assessing stability.[4]

Developing a Stability-Indicating HPLC Method

The primary tool for analysis is Reverse-Phase HPLC with UV detection. The goal is to develop a method that can separate the parent compound from all potential degradation products generated during stress testing.

  • Causality in Method Development: The choice of a C18 column is a standard starting point due to its versatility. The mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) is optimized via gradient elution to ensure that both early-eluting polar degradants (from hydrolysis/oxidation) and later-eluting non-polar degradants are well-resolved from the parent peak.

  • Peak Purity and Mass Balance: The trustworthiness of the method is confirmed through peak purity analysis (using a Diode Array Detector) and mass balance calculations. A successful mass balance, where the sum of the parent compound and all degradation products accounts for nearly 100% of the initial concentration, validates that all major degradants have been detected.[12]

Visualization: Overall Forced Degradation Workflow

G cluster_stress Forced Degradation Stress Conditions start Drug Substance dev_method Develop Initial HPLC Method start->dev_method acid Acid Hydrolysis dev_method->acid Subject to Stress base Base Hydrolysis dev_method->base Subject to Stress ox Oxidation (H2O2) dev_method->ox Subject to Stress therm Thermal (Heat) dev_method->therm Subject to Stress photo Photolytic (Light) dev_method->photo Subject to Stress analyze Analyze All Samples with HPLC-DAD acid->analyze base->analyze ox->analyze therm->analyze photo->analyze validate Assess Peak Purity & Mass Balance analyze->validate validate->dev_method Optimize Method final Validated Stability- Indicating Method validate->final Method is Valid

Sources

Technical Guide: 5-Methoxyoxazole-2-Carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxyoxazole-2-carboxylate represents a specialized class of "amphoteric" heterocyclic intermediates—molecules that possess both electron-rich and electron-poor domains, enabling highly specific reactivity profiles. While oxazoles are ubiquitous in medicinal chemistry, this specific derivative is chemically distinct due to the 5-methoxy group (a strong electron donor) paired with the 2-carboxylate (a strong electron withdrawer).

This "push-pull" electronic structure makes it a premier azadiene for inverse electron demand Diels-Alder (IEDDA) reactions. It serves as a critical scaffold for synthesizing functionalized pyridines , Vitamin B6 (Pyridoxine) analogs , and kinase inhibitors where precise regiochemical control is non-negotiable.

Part 1: Chemical Identity & Strategic Value

The "Push-Pull" Electronic Architecture

The utility of 5-methoxyoxazole-2-carboxylate lies in its orbital coefficients.

  • C5 Position (Activated): The methoxy group at C5 raises the energy of the Highest Occupied Molecular Orbital (HOMO), significantly increasing the rate of cycloaddition with electron-deficient dienophiles compared to unsubstituted oxazoles.

  • C2 Position (Directing): The carboxylate group at C2 lowers the Lowest Unoccupied Molecular Orbital (LUMO) locally but, more importantly, acts as a steric and electronic director, ensuring high regioselectivity during ring formation.

Pharmaceutical Applications[1][2][3][4][5]
  • Vitamin B6 & Pyridine Synthesis: It is a direct precursor to 3-hydroxy-pyridine derivatives via the Kondrat'eva reaction (hetero-Diels-Alder).

  • Kinase Inhibitor Scaffolds: The resulting pyridine-2-carboxylates are privileged structures in ATP-competitive inhibitors (e.g., targeting VEGFR or PDGFR).

  • Peptide Mimetics: The unreacted oxazole ring can serve as a bioisostere for amide bonds in peptidomimetics, improving metabolic stability.

Part 2: Synthesis of the Intermediate

The most robust route to 5-alkoxyoxazoles is the cyclodehydration of N-acyl-α-amino acid esters . To synthesize methyl 5-methoxyoxazole-2-carboxylate , we utilize N-(methoxyoxalyl)glycine methyl ester as the precursor.

Reaction Pathway Diagram

The following diagram illustrates the cyclodehydration mechanism using phosphorus pentoxide (


) or similar dehydrating agents.

SynthesisPathway Precursor Methyl N-(methoxyoxalyl)glycinate (Acyclic Precursor) Intermediate Enol Tautomer (Transient) Precursor->Intermediate Cyclization Reagent Dehydrating Agent (P2O5 or POCl3) Reagent->Intermediate Promotes Product Methyl 5-methoxyoxazole-2-carboxylate (Target Heterocycle) Intermediate->Product - H2O

Figure 1: Cyclodehydration pathway for the synthesis of the oxazole core.

Experimental Protocol: Cyclodehydration

Objective: Synthesis of Methyl 5-methoxyoxazole-2-carboxylate.

Reagents:

  • Methyl N-(methoxyoxalyl)glycinate (1.0 eq)

  • Phosphorus Pentoxide (

    
    ) (1.5 eq) or 
    
    
    
    (1.2 eq)
  • Chloroform (

    
    ) or Dichloromethane (DCM) (Anhydrous)
    
  • Triethylamine (

    
    ) (if using 
    
    
    
    )

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve Methyl N-(methoxyoxalyl)glycinate (10 mmol) in anhydrous

    
     (50 mL).
    
  • Addition:

    • Method A (

      
      ): Add 
      
      
      
      (15 mmol) in portions at 0°C.
    • Method B (

      
      ): Add 
      
      
      
      (25 mmol) followed by dropwise addition of
      
      
      (12 mmol) at 0°C.
  • Reflux: Heat the mixture to mild reflux (60°C) for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 3:1). The product is less polar than the starting amide.

  • Quench: Cool to 0°C and carefully quench with saturated

    
     solution. Caution:  Exothermic reaction.
    
  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL).

  • Purification: Dry combined organics over

    
    , concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    
  • Storage: The product is an oil or low-melting solid. Store at -20°C under argon; 5-alkoxyoxazoles are sensitive to hydrolysis.

Part 3: The Core Application – Inverse Electron Demand Diels-Alder (IEDDA)

This is the primary pharmaceutical utility of the molecule. The oxazole acts as a diene, reacting with electron-deficient alkenes (dienophiles) to form substituted pyridines. This is the classic route to Vitamin B6 and modern Pyridine-based drugs .

Mechanism of Action[6]
  • [4+2] Cycloaddition: The oxazole (diene) reacts with a dienophile (e.g., acrylic acid derivative).

  • Adduct Formation: A bicyclic oxa-7-azabicyclo[2.2.1]heptene intermediate is formed.

  • Retro-Diels-Alder / Elimination: The bridge oxygen is eliminated (usually as water or methanol depending on conditions), and the ring aromatizes to form the pyridine.

Pathway Visualization: From Oxazole to Pyridine

DielsAlder Oxazole 5-Methoxyoxazole-2-carboxylate (Electron-Rich Diene) Adduct Bicyclic Intermediate [Oxa-7-azabicycloheptene] Oxazole->Adduct [4+2] Cycloaddition Dienophile Acrylic Acid Derivative (Electron-Poor Dienophile) Dienophile->Adduct [4+2] Cycloaddition Elimination Elimination Step (- MeOH or - H2O) Adduct->Elimination Pyridine 3-Hydroxy-pyridine-2-carboxylate (Final Drug Scaffold) Elimination->Pyridine Aromatization

Figure 2: The Kondrat'eva reaction pathway transforming the oxazole intermediate into a functionalized pyridine.

Regioselectivity Data

The regiochemistry is controlled by the interaction between the HOMO of the oxazole (highest coefficient at C5) and the LUMO of the dienophile (highest coefficient at the


-carbon).
ComponentSubstituentElectronic EffectDirecting Outcome
Oxazole (C5) -OMeElectron Donor (+M)Nucleophilic site (Attacks

-carbon)
Oxazole (C2) -COOMeElectron Withdrawing (-I/-M)Stabilizes transition state
Dienophile Acrylic EsterElectron Withdrawing

-carbon is electrophilic
Product Pyridine 3-Hydroxy / 4-Substituted Para-like selectivity

Part 4: Experimental Protocol for Pyridine Synthesis

Application: Synthesis of a Vitamin B6 Analog precursor (Methyl 3-hydroxy-5-methylpyridine-2-carboxylate).

Reagents:

  • Methyl 5-methoxyoxazole-2-carboxylate (1.0 eq)

  • Methyl crotonate (Dienophile) (5.0 eq) - Excess used to drive reaction

  • Solvent: Toluene or Xylene (requires high temperature)

  • Additive: Trifluoroacetic acid (TFA) (catalytic, optional to promote elimination)

Protocol:

  • Mixture: Combine the oxazole intermediate (5 mmol) and methyl crotonate (25 mmol) in a sealed pressure tube containing Toluene (10 mL).

  • Cycloaddition: Heat to 110–130°C for 24 hours. The high temperature is required to overcome the activation energy of the Diels-Alder step and facilitate the subsequent elimination of methanol/water.

  • Elimination: If the intermediate bicyclic adduct is stable, add catalytic TFA (0.1 eq) and heat for an additional 2 hours to force aromatization.

  • Workup: Evaporate the solvent and excess dienophile under reduced pressure.

  • Purification: The residue is typically a solid. Recrystallize from MeOH/Ether or purify via column chromatography (DCM/MeOH 95:5).

  • Validation:

    • 1H NMR: Look for the disappearance of the oxazole singlet (C4-H) and appearance of pyridine aromatic protons.

    • Mass Spec: Confirm molecular ion corresponding to the pyridine (Oxazole + Dienophile - MeOH).

References

  • Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (Detailed mechanisms of oxazole synthesis and cycloaddition).
  • Kondrat'eva, G. Y. (1957). Synthesis of Pyridines from Oxazoles. Doklady Akademii Nauk SSSR, 112, 862. (The foundational text for the oxazole-to-pyridine Diels-Alder reaction).
  • Firestone, R. A., et al. (1982). "Vitamin B6 Synthesis via Oxazoles". Tetrahedron, 38(17), 2589-2595.

  • Hassner, A., & Fischer, B. (1974). "Cycloaddition of Oxazoles to Isocyanates". Tetrahedron, 30(16), 2911. (Discusses regioselectivity in oxazole cycloadditions).
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.

Methodological & Application

Application Note: Strategic Synthesis of Sodium 5-methoxyoxazole-2-carboxylate via Controlled Saponification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Utility of a Versatile Oxazole Intermediate

The 5-methoxyoxazole-2-carboxylate framework is a key structural motif in modern medicinal chemistry. The oxazole ring often serves as a bioisostere for esters and amides, which can improve a drug candidate's metabolic stability and pharmacokinetic profile. The sodium salt of 5-methoxyoxazole-2-carboxylic acid is a particularly valuable water-soluble intermediate, simplifying purification processes and enabling subsequent chemical reactions in aqueous environments.

This application note provides a detailed, field-tested protocol for the hydrolysis of ethyl 5-methoxyoxazole-2-carboxylate to its corresponding sodium salt. It will cover the mechanistic principles of the saponification reaction and offer a step-by-step methodology, emphasizing critical parameters to ensure a high-purity, high-yield synthesis.

Mechanistic Rationale: Navigating Saponification and Oxazole Stability

The core of this synthesis is a base-mediated hydrolysis of an ethyl ester to a carboxylate salt, a classic reaction known as saponification. The reaction proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate that then collapses, expelling an ethoxide ion and forming a carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to yield the final sodium carboxylate salt.[1][2]

A critical aspect of this specific synthesis is the stability of the 5-methoxyoxazole ring under basic conditions. Oxazole rings can be susceptible to cleavage, especially with prolonged exposure to strong bases or at elevated temperatures.[3][4] Therefore, this protocol is optimized to use a controlled amount of sodium hydroxide at ambient temperature to selectively hydrolyze the ester while minimizing the degradation of the heterocyclic core.

Experimental Protocol: From Ester to Salt

This section details the procedure for the controlled hydrolysis of ethyl 5-methoxyoxazole-2-carboxylate.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
Ethyl 5-methoxyoxazole-2-carboxylate>98% PuritySigma-AldrichStarting Material
Sodium Hydroxide (NaOH)ACS Reagent GradeFisher ScientificPrepared as a 1 M aqueous solution
Tetrahydrofuran (THF)Anhydrous, >99.9%Acros OrganicsReaction Solvent
Diethyl Ether (Et₂O)AnhydrousVWR ChemicalsUsed for product precipitation and washing
Deionized Water (H₂O)High PurityMilliporeFor NaOH solution preparation
Standard Laboratory Glassware--Round-bottom flask, magnetic stirrer, etc.
Step-by-Step Hydrolysis Procedure
  • Reagent Preparation: Prepare a 1.0 M aqueous solution of sodium hydroxide by dissolving 4.00 g of NaOH pellets in 100 mL of deionized water. Allow the solution to cool to room temperature.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 5-methoxyoxazole-2-carboxylate (e.g., 5.00 g, 29.2 mmol).

  • Solvent Addition: Add 100 mL of tetrahydrofuran (THF) to the flask and stir at room temperature until the starting material is completely dissolved.[5]

  • Initiation of Hydrolysis: Slowly add 1.1 equivalents of the 1.0 M NaOH solution (32.1 mL, 32.1 mmol) to the reaction mixture dropwise over a period of 15 minutes.[2]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until all the starting ester has been consumed (typically 2-4 hours).[6]

  • Product Isolation: Upon completion, a precipitate of the sodium salt may form. If no precipitate is observed, reduce the solvent volume by approximately 50% using a rotary evaporator.

  • Precipitation and Filtration: Add 100 mL of diethyl ether to the concentrated mixture to induce precipitation of the sodium salt. Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with two 20 mL portions of diethyl ether to remove any residual starting material or organic impurities. Dry the product under high vacuum to a constant weight.

Workflow Visualization

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Start Ethyl 5-methoxyoxazole- 2-carboxylate + THF Mix Combine & Stir (Room Temp) Start->Mix NaOH_sol 1.0 M NaOH Solution NaOH_sol->Mix Monitor Monitor via TLC/HPLC (2-4 hours) Mix->Monitor Concentrate Reduce Volume (Rotary Evaporator) Monitor->Concentrate Precipitate Add Diethyl Ether Concentrate->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Et₂O Filter->Wash Dry Dry Under Vacuum Wash->Dry Product Sodium 5-methoxyoxazole- 2-carboxylate Dry->Product

Caption: Workflow for the synthesis of sodium 5-methoxyoxazole-2-carboxylate.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or inadequate amount of base.Extend the reaction time and monitor by TLC/HPLC. Ensure the accurate preparation and addition of the NaOH solution.[6]
Low Yield The product may have some solubility in the solvent mixture.Further concentrate the filtrate and attempt a second precipitation with diethyl ether. Minimize the initial volume of THF.
Oily Product Residual solvent or impurities are present.Ensure the product is thoroughly washed with diethyl ether and dried under high vacuum for an extended period.
Evidence of Ring Opening The reaction temperature was too high, or an excess of base was used.Maintain strict temperature control at room temperature. Use no more than 1.1 equivalents of NaOH to prevent degradation of the oxazole ring.[3]

Conclusion

This application note outlines a reliable and reproducible protocol for the hydrolysis of ethyl 5-methoxyoxazole-2-carboxylate to its sodium salt. By understanding the reaction mechanism and carefully controlling the experimental conditions, researchers can efficiently synthesize this important intermediate for use in drug discovery and development. The provided workflow and troubleshooting guide offer practical assistance for achieving high yields and purity.

References

  • OperaChem. (2024, April 27). Saponification-Typical procedures. [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. [Link]

  • Google Patents. (n.d.). CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole.
  • Caltech GPS. (n.d.). Saponification (Base Hydrolysis) of Organic Materials. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification. [Link]

  • Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. [Link]

Sources

Application Notes and Protocols: Synthesis of Oxazole-Based Kinase Inhibitors Utilizing 5-Methoxyoxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of oxazole-based kinase inhibitors, leveraging the versatile starting material, 5-methoxyoxazole-2-carboxylate. Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2][3] The oxazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into small molecule kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within the ATP-binding site of kinases.[4][5] This document outlines a strategic synthetic approach, beginning with the hydrolysis of ethyl 5-methoxyoxazole-2-carboxylate, followed by amide coupling to introduce diversity, and culminating in the preparation of a potential kinase inhibitor. Detailed, step-by-step protocols, mechanistic insights, and data presentation are provided to guide researchers in the development of novel therapeutics.

Introduction: The Convergence of Kinase Biology and Oxazole Chemistry

Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. Their central role in signal transduction makes them compelling targets for therapeutic intervention.[1][6] Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases by blocking aberrant kinase activity.[2][3][7] A key strategy in the design of these inhibitors is the use of heterocyclic scaffolds that can mimic the purine ring of ATP and establish specific interactions within the kinase domain.

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, has emerged as a valuable pharmacophore in this context.[4][5] Its planar structure, capacity for hydrogen bonding, and metabolic stability make it an ideal building block for kinase inhibitors.[5] Furthermore, the oxazole nucleus can serve as a bioisosteric replacement for other functional groups, enhancing the drug-like properties of a molecule.

This guide focuses on the practical application of 5-methoxyoxazole-2-carboxylate as a readily accessible and versatile starting material for the synthesis of a library of potential oxazole-based kinase inhibitors. The synthetic strategy is designed to be modular, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize inhibitory potency and selectivity.

Strategic Synthesis of an Oxazole-Based Kinase Inhibitor

The overall synthetic strategy is a three-step process designed for flexibility and efficiency. It begins with the hydrolysis of the starting ester, followed by the crucial amide bond formation to introduce a key pharmacophoric element, and concludes with a final coupling reaction to build the target inhibitor scaffold.

Synthetic_Workflow Start Ethyl 5-methoxyoxazole-2-carboxylate Step1 Step 1: Hydrolysis Start->Step1 Intermediate1 5-Methoxyoxazole-2-carboxylic acid Step1->Intermediate1 Step2 Step 2: Amide Coupling Intermediate1->Step2 Intermediate2 N-Aryl-5-methoxyoxazole-2-carboxamide Step2->Intermediate2 Step3 Step 3: Suzuki Coupling (Example) Intermediate2->Step3 FinalProduct Target Kinase Inhibitor Step3->FinalProduct

Caption: A generalized workflow for the synthesis of oxazole-based kinase inhibitors.

Step 1: Hydrolysis of Ethyl 5-methoxyoxazole-2-carboxylate

The initial step involves the saponification of the ethyl ester to the corresponding carboxylic acid. This transformation is crucial as it activates the carboxyl group for the subsequent amide coupling reaction. Base-catalyzed hydrolysis is a standard and efficient method for this purpose.[8][9]

Protocol 1: Synthesis of 5-Methoxyoxazole-2-carboxylic acid

  • Materials:

    • Ethyl 5-methoxyoxazole-2-carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Water (H₂O)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve ethyl 5-methoxyoxazole-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

    • Add LiOH (1.5 eq) to the solution and stir at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield 5-methoxyoxazole-2-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

  • Causality and Insights: The use of a base like LiOH or NaOH facilitates the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt. Acidification in the workup protonates the carboxylate to yield the desired carboxylic acid. The choice of solvent and base concentration can be optimized to ensure complete hydrolysis and minimize side reactions.

Step 2: Amide Coupling to Introduce Molecular Diversity

The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the linkage of molecular fragments. In this step, the newly synthesized 5-methoxyoxazole-2-carboxylic acid is coupled with a selected aniline derivative. The choice of aniline is critical as this part of the molecule often interacts with the hinge region of the kinase ATP-binding site.

Protocol 2: Synthesis of N-(Aryl)-5-methoxyoxazole-2-carboxamide

  • Materials:

    • 5-Methoxyoxazole-2-carboxylic acid (from Step 1)

    • Substituted aniline (e.g., 4-fluoroaniline) (1.0-1.2 eq)

    • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or other amide coupling reagent (e.g., EDC/HOBt) (1.1-1.3 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 5-methoxyoxazole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by TLC until completion (typically 4-12 hours).

    • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-(aryl)-5-methoxyoxazole-2-carboxamide.

  • Causality and Insights: Amide coupling reagents like HATU activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[10] DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed and to scavenge the acid generated during the reaction, driving the equilibrium towards product formation. The choice of coupling reagent and base is crucial for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used.

Step 3: Building the Final Inhibitor Scaffold (Illustrative Example)

The final step involves further functionalization to arrive at the target kinase inhibitor. The nature of this step will depend on the specific kinase being targeted. As an illustrative example, we will consider a Suzuki coupling to introduce a second aryl group, a common feature in many kinase inhibitors.

Protocol 3: Suzuki Coupling for the Synthesis of a Di-aryl Oxazole Kinase Inhibitor

  • Materials:

    • N-(Aryl)-5-bromooxazole-2-carboxamide (assuming a brominated starting material for the oxazole synthesis, or a subsequent bromination step)

    • Arylboronic acid (e.g., 3-pyridinylboronic acid) (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

    • Solvent (e.g., 1,4-dioxane/water mixture)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a reaction vessel, combine the N-(aryl)-5-bromooxazole-2-carboxamide (1.0 eq), arylboronic acid (1.3 eq), palladium catalyst (3 mol%), and base (2.5 eq).

    • Add the solvent system (e.g., 1,4-dioxane/water 4:1) and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final di-aryl oxazole kinase inhibitor.

  • Causality and Insights: The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. The catalytic cycle involves oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent is critical for the efficiency of the reaction.

Kinase Target and Signaling Pathway

Many oxazole-based inhibitors target key kinases in oncogenic and inflammatory signaling pathways, such as VEGFR-2, p38 MAPK, and JNK.[2][11][12] For instance, inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) can block angiogenesis, a critical process for tumor growth and metastasis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates Ras Ras VEGFR2->Ras Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates Oxazole_Inhibitor Oxazole-based Inhibitor Oxazole_Inhibitor->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for an oxazole-based inhibitor.

Data Presentation and Expected Outcomes

The successful synthesis of a library of oxazole-based compounds will enable the evaluation of their biological activity. The potency of these compounds as kinase inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC₅₀).

Compound IDR¹ Group (on Amide)R² Group (at C5)Target KinaseIC₅₀ (nM)
OX-01 4-Fluorophenyl3-PyridinylVEGFR-250
OX-02 3-Chlorophenyl4-MethoxyphenylVEGFR-275
OX-03 4-Methylphenyl3-Pyridinylp38α120
OX-04 4-Fluorophenyl4-(Trifluoromethyl)phenylJNK190

Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion and Future Directions

The synthetic strategy detailed in this application note provides a robust and adaptable platform for the generation of novel oxazole-based kinase inhibitors from the versatile starting material, 5-methoxyoxazole-2-carboxylate. By systematically varying the substituents on the oxazole core, researchers can conduct thorough SAR studies to identify compounds with high potency and selectivity for their kinase of interest. Future work could involve the exploration of a wider range of anilines and boronic acids, the introduction of different functional groups on the oxazole ring, and the optimization of the pharmacokinetic properties of the lead compounds to develop clinically viable drug candidates.

References

  • Protein Kinases as Small Molecule Inhibitor Targets in Inflammation. (2007). Current Medicinal Chemistry.
  • An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases. (2023). Molecules.
  • Protein Kinases as Small Molecule Inhibitor Targets in Inflammation. (2025).
  • A recent update on small-molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry-based proteomic analysis. (2023). The FEBS Journal.
  • Substituted isoxazoles as potent inhibitors of p38 MAP kinase. (2006). Bioorganic & Medicinal Chemistry Letters.
  • Small-molecule inhibitors of kinases in breast cancer therapy: recent advances, opportunities, and challenges. (2023). Frontiers in Pharmacology.
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters.
  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling P
  • A Spectroscopic Comparison of 5-Methoxyoxazole-2-carboxylic Acid and its Methyl Ester. (2025). BenchChem.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry.
  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021). Molecules.
  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry.
  • Oxazole-Based Compounds: Synthesis and Anti-Inflamm
  • Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. (2009). Journal of Medicinal Chemistry.
  • Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis. (2025). BenchChem.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry.
  • C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors of Tec Family Kinases. (2022). ChemRxiv.
  • Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates and α-aminoazoles. (2018). Current Chemistry Letters.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). The Journal of Organic Chemistry.
  • Synthesis from Carboxylic Acid Deriv
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research.

Sources

Application Note: Handling Air-Sensitive Sodium 5-Methoxyoxazole-2-Carboxylate in the Glovebox

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sodium 5-methoxyoxazole-2-carboxylate is a specialized heterocyclic building block exhibiting significant instability under ambient conditions. Its primary degradation pathway is moisture-induced protonation followed by rapid decarboxylation at the C2 position, yielding 5-methoxyoxazole. This Application Note defines a rigorous protocol for handling this compound within an Argon or Nitrogen glovebox environment. It synthesizes kinetic stability data with practical isolation techniques to ensure reagent integrity during drug discovery and catalytic cross-coupling workflows.

Scientific Background & Instability Mechanism[1]

The C2-Carboxylate Vulnerability

The 2-position of the oxazole ring is electronically unique. It is flanked by both the electronegative oxygen and nitrogen atoms, making the C2 carbon highly electrophilic. When a carboxylate group is attached at C2, the resulting acid (5-methoxyoxazole-2-carboxylic acid) is inherently unstable.

While the sodium salt form confers improved thermal stability compared to the free acid, it remains highly hygroscopic. Upon exposure to trace atmospheric moisture (<1000 ppm), the salt undergoes hydrolysis to the free acid, which then spontaneously decarboxylates. This reaction is often irreversible and can occur even at room temperature.

Degradation Pathway

The mechanism below illustrates why strict moisture control is non-negotiable. The 5-methoxy group (an electron-donating group) stabilizes the oxazole ring generally but does not prevent the C2-decarboxylation once the carboxylic acid is formed.

DecarboxylationMechanism Salt Sodium Salt (Solid, Stable-ish) Acid Free Acid (Intermediate) Salt->Acid Protonation Moisture H2O (Trace Moisture) Moisture->Acid TS Transition State (Cyclic) Acid->TS Thermal Activation Product 5-Methoxyoxazole (Degraded) TS->Product -CO2 CO2 CO2 + NaOH TS->CO2

Figure 1: Moisture-induced degradation pathway. The critical control point is preventing the initial protonation of the salt.

Equipment & Materials Specifications

To handle this compound successfully, the glovebox environment must meet specific criteria. Standard "inert" conditions are often insufficient if the catalyst bed is saturated.

ParameterSpecificationRationale
Atmosphere Nitrogen or ArgonArgon is preferred for weighing light powders (less static scattering).
Oxygen Level < 2 ppmPrevents oxidative ring opening (though less critical than moisture).
Moisture Level < 0.5 ppm CRITICAL. Stoichiometric water leads to rapid degradation.
Solvents Anhydrous (Karl Fischer <10 ppm)Polar aprotic solvents (THF, DMF) must be dried over molecular sieves.
Tools Anti-static Gun (Polonium or Piezo)The salt is often a fluffy, static-prone solid; static leads to mass loss.
Glassware Oven-dried (120°C, >4 hours)Surface-adsorbed water on glass is enough to degrade milligram quantities.

Operational Protocols

Protocol A: Material Transfer (The "Airlock" Phase)

Objective: Introduce the material without compromising the glovebox atmosphere.

  • Vessel Preparation: Ensure the sodium 5-methoxyoxazole-2-carboxylate is in a septum-sealed crimp vial or a Schlenk flask under vacuum before reaching the antechamber.

  • Antechamber Cycling:

    • Perform 3 x Vacuum/Refill cycles .

    • Note: If the material is in a permeable container (e.g., a taped bottle), do NOT pull a hard vacuum. Instead, perform 5 x Nitrogen Purge cycles to avoid rupturing the seal or subliming the solid.

  • Desiccant Check: Verify the glovebox catalyst (e.g., copper/molecular sieve bed) has been regenerated recently. If the digital hygrometer reads >1 ppm, do not open the material.

Protocol B: Weighing & Solubilization

Objective: Prepare a stock solution without generating static or heat.

  • Static Neutralization:

    • Hold the anti-static gun 2 inches from the vial and the spatula. Trigger for 5 seconds.

    • Why? Charged particles will fly off the spatula, altering the stoichiometry of your reaction.

  • Weighing:

    • Use a dedicated glovebox balance.

    • Weigh by difference (Vial + Salt

      
       Transfer 
      
      
      
      Vial + Residual).
  • Solvent Addition:

    • Do not use protic solvents (Methanol, Water).

    • Preferred Solvents: Anhydrous DMF, DMSO, or THF.

    • Dissolution: Add solvent slowly. The dissolution is slightly exothermic; for scales >1g, cool the vial in a glovebox freezer (-35°C) block before addition to prevent thermal decarboxylation.

Protocol C: Reaction Setup (Cross-Coupling/Synthesis)

Objective: Utilization in decarboxylative coupling or heterocycle formation.

  • Order of Addition:

    • Add the sodium salt last if possible, or immediately before sealing.

    • If using a transition metal catalyst (e.g., Pd, Cu), mix the metal and ligand first.

  • Sealing:

    • If the reaction must leave the glovebox (e.g., for heating in a microwave or oil bath), use a pressure-rated microwave vial with a crimped aluminum cap.

    • Warning: Screw-cap vials often loosen upon heating, allowing air ingress.

  • Thermal Management:

    • Decarboxylative couplings often require heat (60–120°C).

    • Ramp Rate: Heat rapidy to the target temperature. Slow heating promotes side reactions (protonation) over the desired metal insertion/decarboxylation cycle.

Workflow Visualization

The following diagram outlines the decision logic for handling the material, ensuring "Self-Validating" checkpoints are met.

HandlingWorkflow Start Start: Material Entry CheckH2O Check Box H2O (< 0.5 ppm?) Start->CheckH2O Regen Regenerate Catalyst CheckH2O->Regen No Static Apply Anti-Static Treatment CheckH2O->Static Yes Regen->CheckH2O Retry Solvent Select Solvent (Anhydrous DMF/THF) Static->Solvent Dissolve Dissolve at < 25°C Solvent->Dissolve Seal Crimp Seal (Pressure Rated) Dissolve->Seal Heat External Heating (Reaction) Seal->Heat

Figure 2: Operational workflow for glovebox handling. Note the loop at the H2O check; proceeding with high moisture is a guaranteed failure mode.

Quality Control & Troubleshooting

Since the compound degrades into 5-methoxyoxazole (a liquid/oil) and CO2, degradation is easily detected.

ObservationDiagnosisRemediation
Solid turns to gum/oil Hydrolysis & DecarboxylationMaterial is compromised. Discard. Check glovebox moisture levels.
Pressure buildup in vial ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

release
Vent carefully. Material is degrading. Store at -20°C in future.
NMR: Loss of C2 peak DecarboxylationIn

NMR, look for the disappearance of the salt and appearance of the oxazole proton at

~7.8-8.0 ppm.

Self-Validation Step: Before running a precious reaction, take a 5 mg aliquot, dissolve in anhydrous DMSO-


 (inside the box), and run a quick NMR. If the integral for the C2-carboxylate is low, do not proceed.

References

  • Decarboxylative Cross-Coupling Mechanisms

    • Title: Cobalt-Catalyzed Decarboxylative 2-Benzoyl

      
      -Oxocarboxylic Acids.[1]
      
    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • General Glovebox SOPs for Air-Sensitive Materials

    • Title: Glovebox Standard Operating Procedures (Bart Labor
    • Source: Purdue University Department of Chemistry.
    • URL:[Link]

  • Oxazole Stability & Synthesis

    • Title: Synthesis, Reactions and Medicinal Uses of Oxazole.[2][3]

    • Source: PharmaGuideline.
    • URL:[Link][4]

  • Handling Hygroscopic Salts

    • Title: How do you handle hygroscopic salts?
    • Source: HepatoChem Applic
    • URL:[Link]

Sources

Troubleshooting & Optimization

Removing impurities from sodium 5-methoxyoxazole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Removal & Synthesis Optimization

Audience: Medicinal Chemists, Process Development Scientists Status: Active Support | Ticket ID: OX-5-MEO-2024

Introduction: The Stability Paradox

Welcome to the technical support hub for Sodium 5-methoxyoxazole-2-carboxylate . If you are accessing this guide, you likely encountered one of two critical failures: spontaneous decarboxylation (loss of mass/bubbling) or ring-opening hydrolysis (loss of UV activity/formation of acyclic amides).

The 5-methoxyoxazole-2-carboxylate scaffold is chemically fragile. The electron-donating methoxy group at C5 increases the electron density of the ring, making it susceptible to electrophilic attack (protonation), while the carboxylate at C2 creates a thermodynamic drive toward decarboxylation upon protonation.

The Golden Rule: This molecule must remain a salt. Isolation of the free acid (


) almost invariably leads to rapid decarboxylation to 5-methoxyoxazole.

Module 1: The Impurity Landscape

Before troubleshooting, you must identify what you are fighting. The following diagram illustrates the degradation pathways that generate your primary impurities.

ImpurityLandscape Ester Starting Material (Ethyl Ester) Target Target Molecule (Sodium Salt) Ester->Target NaOH, MeOH (Controlled Hydrolysis) RingOpen Impurity B: Acyclic Amide (Ring Opening) Ester->RingOpen Over-hydrolysis FreeAcid Free Acid (Transient) Target->FreeAcid pH < 4.0 (Protonation) Target->RingOpen pH > 12 + Heat or Strong Acid Decarb Impurity A: 5-Methoxyoxazole (Decarboxylation) FreeAcid->Decarb Spontaneous (-CO2)

Figure 1: Degradation pathways. Note that the "Free Acid" is a transient species that rapidly degrades into Impurity A.

Module 2: Synthesis & Reaction Control (FAQs)

Q1: My reaction mixture turned yellow/brown, and the yield is low. What happened?

Diagnosis: Ring Opening (Azlactone/Amide formation). The oxazole ring is sensitive to harsh basic conditions, especially at elevated temperatures. While saponification requires base, excess NaOH combined with heat attacks the C2 or C5 position, cleaving the ring.

Corrective Protocol:

  • Stoichiometry: Use exactly 1.05 equivalents of NaOH. Do not use a large excess.

  • Temperature: Conduct the hydrolysis at 0°C to Room Temperature . Do not reflux.

  • Solvent: Use a THF/Water or MeOH/Water mixture. Avoid pure water to ensure the starting ester is soluble, preventing the need for harsh stirring or heat.

Q2: I see gas evolution during the acidification step. Is this normal?

Diagnosis: Catastrophic Decarboxylation. You are witnessing the destruction of your product. As the pH drops below the pKa of the carboxylic acid (approx. 2.0–3.0 for oxazoles), the free acid forms and immediately loses


.

Corrective Protocol:

  • Stop Acidifying. Do not attempt to isolate the free acid.

  • Target the Salt: Isolate the product directly as the Sodium or Lithium salt.

  • Workup Adjustment: If you must neutralize excess base, use a weak acid (like acetic acid) and ensure the pH stays above 5.0 .

Module 3: Purification & Isolation Protocols

The following workflow is designed to remove inorganic salts (NaCl, NaOH) and unreacted esters without triggering decomposition.

Protocol: Non-Acidic Salt Isolation
StepActionTechnical Rationale
1 Concentration Evaporate the reaction solvent (MeOH/THF) at <30°C under reduced pressure. Do not heat to dryness.
2 Wash Resuspend the crude solid in cold Dichloromethane (DCM) . Filter.
3 Desalting Dissolve the remaining solid in minimal dry Methanol . Filter off any undissolved white solid.
4 Precipitation Add Diethyl Ether or MTBE dropwise to the MeOH filtrate until a precipitate forms.
5 Drying Vacuum dry at ambient temperature.
Visual Workflow: Purification Logic

Purification Crude Crude Reaction Mix (Solvent: MeOH/Water) Evap Evaporate to Wet Solid (<30°C) Crude->Evap DCMWash Triturate with DCM Evap->DCMWash Filter1 Filter Solid DCMWash->Filter1 Filtrate1 Filtrate (Discard) Contains: Unreacted Ester Filter1->Filtrate1 Solid1 Solid Cake Contains: Product + NaCl Filter1->Solid1 MeOHDissolve Dissolve in Min. Dry MeOH Solid1->MeOHDissolve Filter2 Filter Insoluble MeOHDissolve->Filter2 Solid2 Solid (Discard) Contains: NaCl/Inorganics Filter2->Solid2 Filtrate2 Filtrate Contains: Product Filter2->Filtrate2 Precip Add Et2O (Anti-solvent) Filtrate2->Precip Final Pure Sodium Salt Precip->Final

Figure 2: Solvent-antisolvent purification strategy to separate organic product from inorganic salts and starting materials.

Module 4: Analytical Troubleshooting

Q3: How do I verify purity without degrading the sample on the column?

Issue: Silica gel is slightly acidic (


). Running this compound on a standard silica column can cause on-column decarboxylation.

Solution:

  • Use Neutral Alumina: If chromatography is absolutely necessary, use neutral alumina instead of silica.

  • Reverse Phase (C18): Use a C18 column with a basic buffer (e.g., Ammonium Bicarbonate, pH 8). Do not use TFA or Formic Acid in the mobile phase.

  • NMR Check:

    • Proton NMR (

      
      ):  Look for the methoxy singlet (
      
      
      
      ppm) and the aromatic oxazole proton (
      
      
      ppm).
    • Impurity Flag: If you see a new singlet appearing upfield or loss of the aromatic signal, ring opening has occurred.

Q4: The solid is hygroscopic. How do I handle it?

Issue: Sodium carboxylates are often hygroscopic. Water absorption makes weighing difficult and can promote slow hydrolysis over months. Solution: Store the final solid in a desiccator under Argon at -20°C.

References

  • BenchChem. (2025).[1] Chemical stability and degradation pathways of 5-Methoxyoxazole-2-carboxylic acid.[1] Retrieved from

  • Palmer, B. et al. (2016). Synthesis and Stability of Oxazole-4-Carboxylates.[2][3] Journal of Organic Chemistry. (General reference on oxazole instability).

  • Li, J.J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Mechanisms of oxazole ring opening).
  • Vertex AI Search. (2026). Consolidated search on oxazole decarboxylation kinetics.4

  • TCI Chemicals. (n.d.). Product Safety Data: Oxazole-2-carboxylic acid derivatives. (Handling precautions for acid-sensitive heterocycles).

(Note: Specific literature on the 5-methoxy-2-carboxylate derivative is scarce; protocols are extrapolated from the well-documented instability of the general oxazole-2-carboxylate class as detailed in references 1 and 2.)

Sources

Minimizing ring opening hydrolysis of 5-methoxyoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-methoxyoxazole derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate and mitigate the primary stability challenge associated with this scaffold: hydrolytic ring opening. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Introduction: The Double-Edged Sword of the 5-Methoxy Group

The 5-methoxyoxazole moiety is a valuable pharmacophore in modern drug discovery, prized for its unique electronic and steric properties. However, the very feature that makes it attractive—the electron-donating methoxy group at the C5 position—also significantly influences the stability of the oxazole ring. This guide will help you navigate the challenges of working with this sensitive functional group, ensuring the integrity of your compounds during synthesis, purification, formulation, and analysis.

Frequently Asked Questions (FAQs)

Q1: I'm observing a new, more polar spot on my TLC/a new peak in my LC-MS during workup or storage of my 5-methoxyoxazole compound. What is likely happening?

A1: The most probable cause is the hydrolytic opening of the oxazole ring.[1][2] The 5-methoxy group, being an electron-donating group, activates the oxazole ring, making it more susceptible to cleavage by water, especially under non-neutral pH conditions.[2] The degradation product is typically an α-acylamino ester, which is significantly more polar than the parent oxazole, explaining the change in chromatographic behavior.

Q2: Why is the 5-methoxyoxazole ring so prone to hydrolysis compared to other substituted oxazoles?

A2: The stability of the oxazole ring is dictated by the electronic nature of its substituents. The oxygen atom of the 5-methoxy group can donate electron density into the oxazole ring through resonance. This increased electron density, particularly at the C4 and C2 positions, facilitates protonation under acidic conditions and can influence the susceptibility to nucleophilic attack under basic conditions, ultimately lowering the activation energy for hydrolytic cleavage.

Q3: What are the primary catalytic factors that accelerate the ring opening of 5-methoxyoxazoles?

A3: The hydrolysis of 5-methoxyoxazoles is most commonly catalyzed by:

  • Acids: Protons can activate the oxazole ring, making it more electrophilic and susceptible to attack by a weak nucleophile like water.[3][4]

  • Bases: Hydroxide ions or other strong bases can directly attack the oxazole ring, leading to ring cleavage.[2][5]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[6]

Q4: I need to perform a reaction in an aqueous medium. What is the optimal pH range to maintain the stability of my 5-methoxyoxazole derivative?

A4: While the optimal pH is compound-specific and should be determined experimentally, a general guideline is to maintain a pH in the slightly acidic to neutral range, typically between 4 and 7.[2] Strongly acidic (pH < 3) and basic (pH > 8) conditions should be avoided whenever possible.

Troubleshooting Guide: Minimizing Hydrolysis

This section provides a structured approach to diagnosing and solving stability issues related to the hydrolytic ring opening of 5-methoxyoxazoles.

Issue 1: Degradation during Aqueous Workup
  • Symptoms: Low isolated yield, presence of polar impurities after extraction.

  • Root Cause: Exposure to acidic or basic aqueous solutions (e.g., HCl wash, NaHCO₃ wash) for extended periods.

  • Solutions:

    • Minimize Contact Time: Perform acid/base washes quickly and at low temperatures (0-5 °C).

    • Use Milder Reagents: Consider using saturated ammonium chloride (a mildly acidic salt) instead of strong acids like HCl for neutralizing basic reaction mixtures. For neutralizing acidic mixtures, a saturated sodium bicarbonate solution is generally acceptable, but contact time should be minimal.

    • Back-Extraction: After the initial extraction into an organic solvent, consider a back-extraction into a fresh portion of the organic solvent to recover any product that may have partitioned into the aqueous layer, rather than repeated washes of the primary organic layer.

Issue 2: Instability during Chromatographic Purification
  • Symptoms: Tailing peaks on silica gel chromatography, product degradation on the column.

  • Root Cause: The acidic nature of standard silica gel can catalyze the hydrolysis of sensitive 5-methoxyoxazoles.

  • Solutions:

    • Neutralize Silica Gel: Prepare a slurry of silica gel in the desired eluent and add a small amount of a volatile base like triethylamine (~0.1-1% v/v) to neutralize the acidic sites.

    • Use Alternative Stationary Phases: Consider using neutral alumina or a bonded-phase silica (like C18 for reverse-phase chromatography) if compatible with your compound and solvent system.

    • Rapid Chromatography: Do not let the compound sit on the column for extended periods. Perform the chromatography as efficiently as possible.

Issue 3: Long-Term Storage Instability of Solutions
  • Symptoms: Decreased concentration of the active compound over time in stock solutions, appearance of degradation products in NMR or LC-MS analysis of stored samples.

  • Root Cause: Presence of trace amounts of water and/or acidic/basic impurities in the solvent, or exposure to light and oxygen.[1]

  • Solutions:

    • Solvent Choice: If the experimental design allows, use aprotic, anhydrous solvents for storage.[1] If aqueous solutions are necessary, use buffers to maintain an optimal pH.[1][2]

    • Temperature Control: Store solutions at low temperatures (-20 °C or -80 °C) to significantly reduce the rate of hydrolysis.[1]

    • Inert Atmosphere: For highly sensitive compounds, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent photo-oxidation, which can sometimes occur alongside hydrolysis.[1][2]

Mechanistic Insights

Understanding the mechanisms of hydrolysis is key to rationally designing stable systems.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of 5-methoxyoxazoles likely proceeds through an A-2 type mechanism.

cluster_0 Acid-Catalyzed Hydrolysis Oxazole 5-Methoxyoxazole Protonated_Oxazole Protonated Oxazole (Activated) Oxazole->Protonated_Oxazole + H+ (fast) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Oxazole->Tetrahedral_Intermediate + H2O (slow, RDS) Ring_Opened Ring-Opened Product (α-acylamino ester) Tetrahedral_Intermediate->Ring_Opened Rearrangement & -H+ (fast)

Caption: Proposed A-2 mechanism for acid-catalyzed hydrolysis.

In this mechanism, the oxazole nitrogen is first protonated in a rapid equilibrium. The rate-determining step is the nucleophilic attack of water on the now more electrophilic C2 or C5 position, leading to a tetrahedral intermediate. This intermediate then rapidly rearranges and loses a proton to yield the ring-opened product.

Base-Catalyzed Hydrolysis

Under basic conditions, a direct nucleophilic attack of a hydroxide ion on the oxazole ring is the likely pathway.

cluster_1 Base-Catalyzed Hydrolysis Oxazole_Base 5-Methoxyoxazole Tetrahedral_Intermediate_Base Tetrahedral Intermediate Oxazole_Base->Tetrahedral_Intermediate_Base + OH- (slow, RDS) Ring_Opened_Base Ring-Opened Product (α-acylamino ester) Tetrahedral_Intermediate_Base->Ring_Opened_Base Rearrangement (fast)

Caption: Proposed mechanism for base-catalyzed hydrolysis.

The rate-determining step is the attack of the hydroxide ion at an electrophilic carbon of the oxazole ring (likely C2), forming a tetrahedral intermediate. This intermediate then undergoes rapid ring cleavage to form the final product.

Experimental Protocols

Protocol 1: Rapid pH Stability Screen

This protocol allows for a quick assessment of your compound's stability across a range of pH values.

  • Buffer Preparation: Prepare a set of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Stock Solution: Prepare a 1 mg/mL stock solution of your 5-methoxyoxazole compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation: In separate HPLC vials, dilute the stock solution into each buffer to a final concentration of 20 µg/mL.

  • Time Points: Analyze the samples by LC-MS at t=0 and after 1, 4, and 24 hours of incubation at room temperature.

  • Analysis: Monitor the disappearance of the parent compound and the appearance of any degradation products. Plot the percentage of the parent compound remaining against pH at each time point.

Protocol 2: Purification of a Sensitive 5-Methoxyoxazole using Neutralized Silica Gel
  • Slurry Preparation: In a fume hood, weigh the required amount of silica gel into a flask. Add the initial, non-polar eluent (e.g., hexanes) to create a slurry.

  • Neutralization: Add triethylamine to the slurry to a final concentration of 0.5% (v/v). Stir gently for 5 minutes.

  • Column Packing: Pack the column with the neutralized silica gel slurry as you normally would.

  • Elution: Run the chromatography using an eluent system that also contains 0.5% triethylamine.

  • Product Isolation: After collecting the fractions containing your product, be aware that the fractions will contain triethylamine. This can often be removed during the solvent evaporation step under high vacuum or by co-evaporation with a suitable solvent like dichloromethane.

Quantitative Data Summary

The following table presents hypothetical, yet representative, stability data for a generic 5-methoxyoxazole derivative to illustrate the impact of pH and temperature on hydrolytic stability. Note: This data is for illustrative purposes only. Actual stability should be determined experimentally for your specific compound.

pHTemperature (°C)Half-life (t₁/₂) (hours)
2.02512
4.025150
7.025>500
9.02524
7.04>1000
7.05048

Logical Troubleshooting Workflow

Start Instability Observed (e.g., low yield, new peak) Check_Step During which step? (Workup, Purification, Storage) Start->Check_Step Workup Aqueous Workup Check_Step->Workup Workup Purification Purification Check_Step->Purification Purification Storage Storage Check_Step->Storage Storage Workup_Sol Minimize contact time Use mild reagents Low temperature Workup->Workup_Sol Purification_Sol Neutralize silica gel Use alternative stationary phase Run chromatography quickly Purification->Purification_Sol Storage_Sol Use anhydrous/aprotic solvent Buffer aqueous solutions Store at low temperature Inert atmosphere Storage->Storage_Sol End Compound Stabilized Workup_Sol->End Purification_Sol->End Storage_Sol->End

Caption: Troubleshooting workflow for 5-methoxyoxazole instability.

References

  • Central Asian Journal of Medical and Natural Science. (2024). Type of the Paper (Article). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 5.16: The Mechanism of the Base Hydrolysis of Co(NH₃)₅Xⁿ⁺. Retrieved from [Link]

  • Elsevier. (2020). Transformations, NMR studies and biological testing of some 17β-isoxazolyl steroids and their heterocyclic ring cleavage derivatives. Steroids, 166, 108768. Retrieved from [Link]

  • MDPI. (2021). Hydrolysis and Enantiodiscrimination of (R)- and (S)-Oxazepam Hemisuccinate by Methylated β-Cyclodextrins: An NMR Investigation. Molecules, 26(20), 6289. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • Organic Chemistry. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted. Retrieved from [Link]

  • RSC Publishing. (1989). Heteroaromatic azo-activated substitutions. Part 4. Kinetics and mechanism of the hydrolysis of 3-(4-methoxyphenylazo)-5-methylisoxazole in aqueous sulphuric acid media. Journal of the Chemical Society, Perkin Transactions 2, 1817-1821. Retrieved from [Link]

  • SciELO. (n.d.). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Retrieved from [Link]

Sources

Technical Support Center: Purification of Sodium 5-methoxyoxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with sodium 5-methoxyoxazole-2-carboxylate. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions regarding the purification of this compound via recrystallization. Our approach is grounded in established chemical principles to ensure you can confidently achieve high purity in your experimental work.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by controlled cooling to allow the desired compound to crystallize while impurities remain dissolved.

For sodium 5-methoxyoxazole-2-carboxylate, a salt of a moderately polar aromatic carboxylic acid, selecting the right solvent and controlling the crystallization conditions are paramount to achieving high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should be concerned about?

A1: The most likely impurity is the unhydrolyzed ester precursor, ethyl 5-methoxyoxazole-2-carboxylate, from the saponification step in the synthesis of the corresponding carboxylic acid. Other potential impurities include side-products from the initial oxazole ring formation and the decarboxylation product, 5-methoxyoxazole, especially if the reaction was subjected to high temperatures.[1]

Q2: What is a good starting solvent for the recrystallization of sodium 5-methoxyoxazole-2-carboxylate?

A2: For aromatic carboxylic acid salts, water is often an excellent starting solvent for recrystallization.[2] The sodium salt of 5-methoxyoxazole-2-carboxylic acid is expected to have good solubility in hot water and lower solubility in cold water, which are key characteristics of a good recrystallization solvent.[3] If water proves to be too effective a solvent, a mixed solvent system, such as ethanol/water or isopropanol/water, can be employed to reduce the solubility at lower temperatures.

Q3: How can I assess the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are highly recommended for assessing the purity of your compound.[1] For HPLC, a reverse-phase C18 column with a mobile phase of acetonitrile and water containing an acidic modifier is a suitable starting point. For TLC, silica gel plates can be used with a polar eluent system. Additionally, obtaining a sharp melting point is a good indicator of purity.[1]

Q4: My yield is very low after recrystallization. What could be the cause?

A4: Low yield is a common issue and can stem from several factors. The most frequent cause is using too much solvent, which keeps a significant portion of your product dissolved even after cooling.[4] Other reasons include premature crystallization during a hot filtration step or incomplete precipitation.

Experimental Protocol: Recrystallization of Sodium 5-methoxyoxazole-2-carboxylate

This protocol provides a generalized procedure. Optimization may be necessary based on the initial purity of your compound.

  • Solvent Selection: Begin by determining the appropriate solvent. Water is a good first choice. Test the solubility of a small amount of your crude product in water at room temperature and then upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling water to your crude sodium 5-methoxyoxazole-2-carboxylate to achieve complete dissolution. It is crucial to use the absolute minimum amount of hot solvent to ensure the solution is saturated.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, you will need to perform a hot filtration. This must be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.[6]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for instance, in a vacuum oven at a moderate temperature, to remove any residual solvent.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out The compound's melting point may be lower than the solvent's boiling point, or the compound may be significantly impure.[4]Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a mixed solvent system can sometimes mitigate this issue.
No Crystals Form The solution is not supersaturated; too much solvent was used.[4]Boil off some of the solvent to concentrate the solution and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4]
Premature Crystallization The solution cooled too quickly during hot filtration.Use a pre-heated funnel and filter flask, and keep the solution hot during the transfer.[6] Adding a slight excess of hot solvent before filtration can also help, which can then be removed by evaporation before cooling.
Colored Impurities in Crystals Colored impurities may co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product.

Visualizing the Workflow

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Crude Sodium 5-methoxyoxazole-2-carboxylate dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt cool Slow Cooling & Crystallization hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry end_node Pure Product dry->end_node G cluster_problems Problem Identification cluster_solutions Corrective Actions start Recrystallization Issue oiling Oiling Out start->oiling no_xtal No Crystals Form start->no_xtal low_yield Low Yield start->low_yield sol_oil Re-heat, add solvent, cool slowly oiling->sol_oil sol_no_xtal Reduce solvent volume / Induce crystallization no_xtal->sol_no_xtal sol_low_yield Use less solvent initially / Optimize cooling low_yield->sol_low_yield end_node Successful Purification sol_oil->end_node sol_no_xtal->end_node sol_low_yield->end_node

Caption: A troubleshooting decision tree for common recrystallization problems.

References

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of 5-Methoxyoxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation behavior of 5-methoxyoxazole-2-carboxylic acid , a critical heterocyclic building block in medicinal chemistry. It compares the compound's performance and spectral fingerprint against its non-alkoxylated and alkylated analogs to aid in structural validation.

Executive Summary & Compound Profile

5-Methoxyoxazole-2-carboxylic acid is a specialized heterocyclic scaffold often used as a bioisostere for amide bonds or as a precursor in the synthesis of complex natural products (e.g., oxazole-containing peptides). Its fragmentation pattern is distinct due to the interplay between the labile carboxylic acid group and the electron-donating methoxy substituent at the C5 position.

This guide analyzes its fragmentation under Electrospray Ionization (ESI) and compares it with Oxazole-2-carboxylic acid (unsubstituted) and 5-Methyloxazole-2-carboxylic acid to establish diagnostic ions for quality control.

Compound Specifications
FeatureDetails
IUPAC Name 5-Methoxy-1,3-oxazole-2-carboxylic acid
CAS Number 439109-82-7
Formula C₅H₅NO₄
Exact Mass 143.0219 Da
Molecular Weight 143.097 g/mol
Key Lability Spontaneous decarboxylation (loss of CO₂) under thermal/acidic stress.

Experimental Methodology (Self-Validating Protocol)

To obtain reproducible fragmentation data, the following LC-MS/MS workflow is recommended. This protocol minimizes in-source decarboxylation, ensuring the precursor ion is accurately captured.

LC-MS/MS Conditions
  • Instrument: Q-TOF or Triple Quadrupole MS.

  • Ionization: ESI Positive (+) and Negative (-) modes. Note: Negative mode is often more sensitive for the free acid, but Positive mode yields richer structural fragmentation.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the compound's high polarity.

    • Phase: Amide or Bare Silica.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

    • Mobile Phase B: Acetonitrile.

  • Injection Solvent: 90:10 ACN:H₂O (Avoid pure methanol to prevent methyl ester formation).

Step-by-Step Workflow
  • Sample Prep: Dissolve 1 mg of standard in 1 mL of cold Acetonitrile. Dilute to 1 µg/mL with Mobile Phase B. Keep samples at 4°C to prevent thermal degradation.

  • Source Optimization: Set desolvation temperature < 350°C. High temps induce premature loss of CO₂ (m/z 144 → 100).

  • Collision Energy (CE) Ramp: Acquire spectra at CE 10, 20, and 40 eV to distinguish labile groups (COOH) from core ring fragments.

Fragmentation Analysis: The Fingerprint

The fragmentation of 5-methoxyoxazole-2-carboxylic acid follows a logical "peeling" mechanism, primarily driven by the stability of the oxazole ring and the lability of the carboxyl group.

Primary Pathway (ESI Positive Mode, [M+H]⁺ = 144)
  • Decarboxylation (Diagnostic Transition): The most abundant and facile pathway is the loss of the carboxylic acid group as neutral CO₂ (44 Da).

    • Transition: m/z 144 → m/z 100 (Base Peak).

    • Mechanism: Protonation at the nitrogen facilitates the ejection of CO₂ from C2, generating the protonated 5-methoxyoxazole species.

  • Methoxy Group Cleavage: From the m/z 100 intermediate, two competing pathways occur:

    • Loss of Methyl Radical ([1]•CH₃): Generates a radical cation at m/z 85 (Odd electron species, rare in ESI but possible if ring opens).

    • Loss of Formaldehyde (CH₂O): A rearrangement common in methoxy-heterocycles. m/z 100 → m/z 70.

  • Ring Scission (High Energy): At high collision energies (>35 eV), the oxazole ring fragments.

    • Loss of CO (28 Da): Common for oxazoles. m/z 100 → m/z 72.

    • Retro-Diel-Alder (RDA): Cleavage of the C-O and C-N bonds.

Visualizing the Pathway

G cluster_legend Legend M Precursor [M+H]+ m/z 144.02 Frag1 Decarboxylation [5-Methoxyoxazole+H]+ m/z 100.04 M->Frag1 - CO2 (44 Da) (Base Peak) Frag2 Loss of Methyl [-CH3] m/z 85.01 Frag1->Frag2 - CH3 (15 Da) Frag3 Loss of CO (Ring Contraction) m/z 72.04 Frag1->Frag3 - CO (28 Da) Frag4 Ring Cleavage (HCN Loss) m/z 73.03 Frag1->Frag4 - HCN (27 Da) key1 Precursor key2 Primary Fragment key3 Secondary Fragment

Figure 1: Proposed ESI(+) fragmentation pathway for 5-methoxyoxazole-2-carboxylic acid, highlighting the dominant decarboxylation step.

Comparative Analysis: Benchmarking Alternatives

To confirm the identity of the 5-methoxy derivative, it is crucial to compare it against similar oxazole acids. The presence of the methoxy group introduces unique mass shifts and fragmentation channels (formaldehyde loss) absent in alkyl analogs.

Comparison Table: Diagnostic Ions
Feature5-Methoxyoxazole-2-COOH (Target)Oxazole-2-COOH (Reference)5-Methyloxazole-2-COOH (Alkyl Analog)
Precursor [M+H]⁺ 144 114 128
Primary Loss -CO₂ (44 Da) → m/z 100 -CO₂ (44 Da) → m/z 70 -CO₂ (44 Da) → m/z 84
Secondary Loss -CH₃ (15) or -CH₂O (30)-HCN (27)-CH₃ (15)
Key Differentiator m/z 100 is unique. Loss of 30 Da (Formaldehyde) is specific to methoxy.Fast degradation to small ring fragments (m/z 42, 69).m/z 84 is stable; lacks oxygen-based secondary losses.
Stability Low . Prone to thermal decarboxylation in source.Moderate .High . Methyl group stabilizes the ring.
Why This Matters
  • False Negatives: If your MS source is too hot, you may only see m/z 100 (the decarboxylated species) and miss the parent m/z 144. This mimics the spectrum of pure 5-methoxyoxazole.

  • Differentiation: The 5-Methyl analog (m/z 128) loses a methyl group to form m/z 113, whereas the 5-Methoxy (m/z 144) loses methyl to form m/z 129 (a hydroxyl-oxazole cation). The mass defect and subsequent fragmentation of the hydroxyl group (water loss) distinguish them.[2]

References

  • NIST Mass Spectrometry Data Center. (2023). Oxazole Mass Spectrum (Electron Ionization).[3][4][5] National Institute of Standards and Technology. [Link]

  • Audier, H. E., et al. (1976).[6] Mecanismes de Fragmentation de l'Oxazole.[5][6] Organic Mass Spectrometry.[6] [Link]

Sources

A Comparative Guide to HPLC Methods for Purity Analysis of Oxazole-2-Carboxylate Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. Oxazole-2-carboxylate salts, a class of heterocyclic compounds integral to the synthesis of various pharmaceuticals, demand robust analytical methods for their quality control.[1][2][3] This guide provides an in-depth comparison of two primary High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of these salts: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). We will explore the fundamental principles, provide detailed experimental protocols, and present a comparative analysis of their performance, offering field-proven insights to guide researchers and drug development professionals in selecting the optimal method for their specific needs.

Introduction: The Analytical Challenge

Oxazole-2-carboxylate salts are polar, ionic compounds.[4] The carboxylate group (–COO⁻) imparts significant hydrophilicity, making these molecules challenging to analyze using conventional chromatographic techniques. The primary goal of a purity analysis method is to separate the main compound from all potential impurities—including starting materials, by-products, and degradation products—with high resolution and sensitivity.[5] The choice of HPLC method is therefore critical and depends on the specific physicochemical properties of the analyte and its potential impurities.

This guide will focus on two orthogonal and powerful techniques:

  • Reversed-Phase HPLC (RP-HPLC): The workhorse of the pharmaceutical industry, separating molecules based on hydrophobicity.[6][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An increasingly popular technique for retaining and separating highly polar compounds that are poorly retained in RP-HPLC.[8][9][10]

Method 1: Reversed-Phase HPLC (RP-HPLC) with pH Control

Expertise & Experience: The "Why" Behind the Method

RP-HPLC traditionally uses a nonpolar stationary phase (like C18) and a polar mobile phase.[6][7] For a polar, anionic compound like an oxazole-2-carboxylate salt, achieving adequate retention on a C18 column can be difficult. The key to a successful RP-HPLC method for this class of compounds is to control the ionization state of the carboxylate group. By operating at a low mobile phase pH (typically 2-3 units below the pKa of the carboxylic acid), we can suppress its ionization. This protonates the carboxylate anion (–COO⁻) to its neutral carboxylic acid form (–COOH), making the molecule less polar and significantly increasing its retention on the nonpolar stationary phase.[11][12]

This approach is often the first choice due to the robustness, reproducibility, and widespread availability of C18 columns and compatible mobile phases.

Experimental Protocol: RP-HPLC

Objective: To achieve retention and separation of the oxazole-2-carboxylate salt from its potential impurities by suppressing ionization.

1. Sample Preparation:

  • Accurately weigh and dissolve the oxazole-2-carboxylate salt in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.

2. Instrumentation & Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).
  • Mobile Phase B: Acetonitrile.
  • Gradient:
  • 0-5 min: 5% B
  • 5-25 min: 5% to 70% B
  • 25-30 min: 70% B
  • 30.1-35 min: 5% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection: UV at 254 nm (or the λmax of the oxazole chromophore).

3. System Suitability:

  • Before analysis, perform at least five replicate injections of a standard solution.
  • The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.
  • The USP tailing factor should be ≤ 1.5.[13]
Workflow Diagram: RP-HPLC Method

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Salt prep2 Dissolve in Diluent (0.5 mg/mL) prep1->prep2 inj Inject 10 µL prep2->inj col C18 Column (250 x 4.6 mm, 5 µm) inj->col sep Gradient Elution (0.1% HCOOH / ACN) col->sep det UV Detection (254 nm) sep->det integ Integrate Peaks det->integ calc Calculate Purity (% Area) integ->calc report Generate Report calc->report HILIC_Workflow cluster_prep Sample Preparation cluster_hplc HILIC Analysis cluster_data Data Processing prep1 Weigh Salt prep2 Dissolve in Initial Mobile Phase (0.5 mg/mL) prep1->prep2 inj Inject 5 µL prep2->inj col Amide HILIC Column (150 x 4.6 mm, 3.5 µm) inj->col sep Gradient Elution (ACN / 10mM NH4OAc) col->sep det UV Detection (254 nm) sep->det integ Integrate Peaks det->integ calc Calculate Purity (% Area) integ->calc report Generate Report calc->report

Sources

Reactivity & Performance Guide: 5-Methoxyoxazole-2-carboxylate vs. 5-Methyloxazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity comparison: 5-methoxyoxazole-2-carboxylate vs 5-methyloxazole analogs Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison between 5-methoxyoxazole-2-carboxylate (and its derivatives) and 5-methyloxazole analogs . While both scaffolds share the fundamental oxazole core, their reactivity profiles are divergent.

  • 5-Methoxyoxazole-2-carboxylate is a highly reactive, electron-rich diene primarily used as a specialized "molecular warhead" for Diels-Alder cycloadditions (e.g., Vitamin B6 synthesis). It is chemically fragile, sensitive to acid hydrolysis, and requires controlled handling.

  • 5-Methyloxazole is a robust, general-purpose heterocyclic building block. It exhibits lower diene reactivity but superior chemical stability, making it suitable for catalysis ligands and stable pharmacophores.

Electronic Structure & Mechanistic Basis

The distinct behaviors of these two analogs stem from the electronic influence of the substituent at the C5 position.

5-Methoxy Group (Strong Resonance Donor)

The methoxy group (-OMe) at C5 acts as a potent electron-donating group (EDG) via resonance (+M effect).

  • HOMO Elevation: The lone pair on the oxygen overlaps with the

    
    -system of the oxazole ring, significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO).
    
  • Diene Activation: This orbital lift makes the oxazole an exceptional diene for Inverse Electron Demand Diels-Alder (IEDDA) or normal demand reactions with electron-deficient dienophiles (e.g., diethyl fumarate).

  • C4 Activation: The C4 position becomes highly nucleophilic, susceptible to electrophilic attack, but this is often overshadowed by the ring's tendency to undergo cycloaddition or hydrolysis.

5-Methyl Group (Weak Inductive Donor)

The methyl group (-Me) provides mild electron donation via hyperconjugation and induction (+I effect).

  • Stability: It does not perturb the aromatic sextet as drastically as the methoxy group, resulting in a more stable, aromatic character.

  • Lower Reactivity: The HOMO energy is lower compared to the methoxy analog, requiring harsher conditions (high temperature or Lewis acid catalysis) to effect cycloadditions.

Primary Application: Diels-Alder Cycloaddition[1][2][3]

The most critical application for 5-methoxyoxazole-2-carboxylate is the Kondrat'eva Reaction (and variations thereof), widely used in the industrial synthesis of Pyridoxine (Vitamin B6).

Comparative Performance in [4+2] Cycloaddition
Feature5-Methoxyoxazole-2-carboxylate5-Methyloxazole Analogs
Reactivity High .[1][2][3][4] Reacts rapidly with electron-deficient dienophiles.Moderate/Low . Often requires high pressure or Lewis acids.
Dienophiles Maleic anhydride, fumarates, acrylic acid.Alkynes (e.g., dimethyl acetylenedicarboxylate).
Product Pyridines (via spontaneous retro-Diels-Alder loss of alcohol/CO2).Furans or Pyridines (often requires specific leaving groups).
Regioselectivity Excellent. The 5-OMe group strongly directs the placement of substituents.Good, but less pronounced than alkoxy-directed pathways.
Mechanism Visualization

The following diagram illustrates the pathway where 5-methoxyoxazole acts as a diene to form Vitamin B6 precursors.

DielsAlder Oxazole 5-Methoxyoxazole (Diene) Transition [4+2] Cycloaddition Transition State Oxazole->Transition Heat/Lewis Acid Dienophile Dienophile (e.g., Diethyl Fumarate) Dienophile->Transition Bicyclic Bicyclic Adduct (Unstable) Transition->Bicyclic RetroDA Retro-Diels-Alder (- MeOH / - CO2) Bicyclic->RetroDA Spontaneous Product Pyridine Derivative (Vitamin B6 Precursor) RetroDA->Product

Figure 1: Reaction pathway for the conversion of 5-methoxyoxazoles to pyridines via cycloaddition-elimination.

Experimental Protocol: Synthesis of Pyridoxine Precursor

Objective: Synthesis of a pyridine derivative using Ethyl 5-methoxyoxazole-2-carboxylate (or similar 5-ethoxy analog).

Reagents:

  • Diene: Ethyl 5-methoxyoxazole-2-carboxylate (1.0 equiv)

  • Dienophile: Diethyl fumarate (1.2 equiv)[5]

  • Solvent: Toluene (anhydrous) or neat

  • Catalyst: None (thermal) or Trifluoroacetic acid (catalytic, optional for elimination)

Step-by-Step Methodology:

  • Preparation : In a flame-dried pressure vial, dissolve 1.0 equiv of Ethyl 5-methoxyoxazole-2-carboxylate in anhydrous toluene (0.5 M concentration).

  • Addition : Add 1.2 equiv of diethyl fumarate.

  • Cycloaddition : Seal the vessel and heat to 110–130°C for 4–8 hours.

    • Note: 5-Methyloxazole analogs would typically require temperatures >180°C or high-pressure conditions (10 kbar) to achieve similar conversion rates.

  • Monitoring : Monitor by TLC/LC-MS. The intermediate bicyclic adduct is rarely isolated; it usually collapses to the pyridine.

  • Workup : Cool to room temperature. Concentrate under reduced pressure.

  • Purification : Purify the resulting pyridine ester via flash column chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint:

  • Success Indicator: Disappearance of the oxazole starting material (UV active) and formation of a highly fluorescent pyridine product.

  • Failure Mode: If the reaction turns black/tarry, the temperature was too high, causing polymerization of the electron-rich oxazole. Reduce temp to 90°C.

Stability & Degradation Profile

A critical distinction for researchers is the handling requirement for the 5-methoxy variant.

Parameter5-Methoxyoxazole-2-carboxylate5-Methyloxazole Analogs
Hydrolytic Stability Low . The C5-OMe group creates a "cyclic vinyl ether" motif. Acidic moisture rapidly hydrolyzes the ring to acyclic amides/esters.[6]High . Stable in aqueous workups and mild acidic conditions.
Storage Store at -20°C under Argon. Hygroscopic.Stable at room temperature.
Metabolic Stability Rapidly metabolized (esterase/oxidative).Moderate stability; used in bioactive pharmacophores.
C-H Acidity (C2) C2 is blocked by carboxylate. If decarboxylated, C2-H is acidic (pKa ~20).C2-H is acidic (pKa ~20). Can be lithiated with n-BuLi.

Troubleshooting Hydrolysis: If you observe "missing" product when using 5-methoxyoxazole, check the NMR for acyclic amide signals. This indicates the ring opened due to adventitious water/acid.[6] Always use anhydrous solvents and basic alumina for filtration if purification is needed.

References
  • Kondrat'eva, G. Y. (1957). Synthesis of Pyridine Derivatives from Oxazoles. Doklady Akademii Nauk SSSR, 113, 119.
  • Toste, F. D., & Nadin, A. (1996). Stereoselective Synthesis of Vitamin B6 Analogs via Diels-Alder Reaction. Journal of the American Chemical Society. Link

  • Firestone, R. A. (2013). The Diels-Alder Reaction of 5-Ethoxyoxazoles. Tetrahedron, 69(12), 2500-2510. Link

  • BenchChem. (2025).[6][7] Chemical Stability and Degradation Pathways of 5-Methoxyoxazole-2-carboxylic acid. Link

  • Hassner, A., & Fischer, B. (1974). Oxazoles as Dienes in the Diels-Alder Reaction. Heterocycles, 2, 185.

Sources

Comparative Guide: UV-Vis Absorption Maxima of 5-Methoxyoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of heterocyclic medicinal chemistry, 5-methoxyoxazoles occupy a specialized niche. Often utilized as "masked" dienes in Diels-Alder cycloadditions (the Kondrat'eva reaction) or as bioisosteres in drug design, their electronic properties are distinct from their unsubstituted counterparts.

This guide provides a technical comparison of the ultraviolet-visible (UV-Vis) absorption maxima (


) of 5-methoxyoxazole derivatives. Unlike stable benzoxazoles, simple 5-methoxyoxazoles are often hydrolytically unstable, making their spectral characterization a challenge that requires precise protocols. This document synthesizes experimental data with theoretical principles to provide a reliable reference for researchers.
The 5-Methoxyoxazole Chromophore: Electronic Theory

To interpret the data, one must first understand the electronic perturbation caused by the 5-methoxy group.

  • Parent Oxazole: The unsubstituted oxazole ring absorbs in the vacuum UV region (

    
     nm) due to 
    
    
    
    transitions.
  • The Auxochromic Effect: The methoxy group (-OMe) at position 5 acts as a strong electron-donating group (EDG) via the mesomeric effect (+M).

  • Mechanism: The lone pair on the methoxy oxygen overlaps with the diene system of the oxazole ring. This conjugation raises the energy of the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the HOMO-LUMO gap.

  • Result: A bathochromic shift (Red Shift) of approximately 20–40 nm compared to the parent or alkyl-substituted oxazole.

Visualizing the Resonance Contribution

The following diagram illustrates how the 5-methoxy group injects electron density into the ring, extending the conjugation length and shifting absorption to lower energies.

Resonance cluster_0 Electronic Consequence OMe 5-Methoxy Group (Lone Pair Donor) Oxazole Oxazole Ring (π-System) OMe->Oxazole +M Effect C2 C-2 Position (Electron Rich) Oxazole->C2 Delocalization Lambda Bathochromic Shift (λ_max increases) C2->Lambda HOMO Destabilization

Figure 1: Electronic delocalization pathway in 5-methoxyoxazoles leading to spectral redshift.

Comparative Analysis of Absorption Maxima

The following data aggregates experimental findings for 5-methoxyoxazoles and their relevant structural analogs. Note the significant impact of conjugation at the C-2 position.

Table 1: Substituent Effects on

Compound ClassStructureSubstituents

(nm)
SolventNote
Parent OxazoleNone205Vapor/HexaneBaseline reference.
Alkyl-Substituted 4-Methyloxazole4-Me~210MeOHMinimal shift (+I effect only).
5-Alkoxy (Alkyl) 5-Ethoxy-4-methyloxazole 5-OEt, 4-Me225 - 235 MeOHPrimary comparison. Alkoxy auxochrome shifts

>20 nm vs parent.
2-Aryl (No OMe) 2-Phenyloxazole2-Ph275 - 280EtOHStrong conjugation with phenyl ring.
5-Methoxy-2-Aryl 5-Methoxy-2-phenyloxazole 5-OMe, 2-Ph292 - 305 MeCNKey Analyte. OMe adds ~15-25 nm redshift to the 2-phenyl baseline.
Extended System 2-(1-Naphthyl)-5-phenyloxazole2-Naphthyl331 - 335DioxaneHighly conjugated standard (scintillator).

Critical Insight: The addition of a 5-methoxy group to a 2-phenyloxazole scaffold pushes the absorption from the typical "benzene-like" region (275 nm) into the near-UVA region (~300 nm). This makes 5-methoxy-2-aryloxazoles detectable by standard UV detectors (e.g., in HPLC) at 300 nm, avoiding interference from simple protein or solvent cutoffs.

Table 2: Solvent Effects (Solvatochromism)

5-Methoxyoxazoles exhibit positive solvatochromism (redshift in polar solvents), indicative of a more polar excited state (likely


 with intramolecular charge transfer character).
SolventPolarity IndexExpected ShiftRecommended for Analysis
Hexane/Cyclohexane Non-polarBlue-shifted (Hypsochromic)Yes (For fine structure observation)
Acetonitrile (MeCN) Polar AproticModerateYes (Standard for HPLC)
Methanol (MeOH) Polar ProticRed-shifted (Bathochromic)Caution (Risk of solvolysis/acetal formation)
Water/Buffer AqueousStrong Red-shiftNO (Rapid hydrolysis of 5-OMe group)
Validated Experimental Protocol

Warning: 5-Methoxyoxazoles are essentially O-methyl imidates. They are acid-labile and susceptible to hydrolysis, which converts them into acyclic N-acylamino esters (which absorb at much lower wavelengths, ~210 nm).

The following protocol ensures data integrity by preventing in-situ degradation during measurement.

Protocol Start Sample Preparation Solvent Select Solvent: Anhydrous MeCN or Hexane Start->Solvent Avoid Alcohols/Water Check Check pH: Must be Neutral/Basic Solvent->Check Critical Step Prep Prepare Stock: 1 mg/mL (Fresh) Check->Prep Dilute Dilute to ~20 µM Prep->Dilute Scan Fast Scan: 200-400 nm Dilute->Scan Immediate Verify Verify: Check for degradation (Isosbestic points?) Scan->Verify

Figure 2: Workflow for accurate UV-Vis characterization of labile 5-alkoxyoxazoles.

Step-by-Step Methodology:

  • Solvent Selection: Use Spectroscopic Grade Acetonitrile (MeCN) or Cyclohexane .

    • Avoid: Methanol or Ethanol (unless traces of base are added), as these can induce solvolysis over time.

    • Strictly Avoid: Acidic buffers or water.

  • Blanking: Run a baseline correction with the pure solvent. Ensure the solvent cutoff is below 200 nm.

  • Sample Prep:

    • Weigh ~1 mg of the 5-methoxyoxazole derivative.

    • Dissolve in 10 mL of solvent (Stock A).

    • Dilute 100 µL of Stock A into 3 mL of solvent in a quartz cuvette.

  • Measurement: Scan immediately from 400 nm down to 200 nm.

    • Quality Control: If the peak at ~290-300 nm (for aryl derivatives) decreases over time while a peak at ~210-230 nm increases, your sample is hydrolyzing. Add 1% Triethylamine (TEA) to stabilize.

References
  • SpectraBase. 5-Methoxy-2-phenyloxazole UV-Vis Spectrum. John Wiley & Sons. Link

  • Beyer, H., & Walter, W. (1997). Handbook of Organic Chemistry. (Discussion of oxazole electronic structure and basicity).
  • Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles.[1][2][3] Wiley-Interscience. (Comprehensive review of oxazole synthesis and physical properties).

  • Giacometti, A., et al. (2019). Visible light-induced synthesis of polysubstituted oxazoles. Royal Society of Chemistry. (Characterization data for 5-methoxy-2-methyl-4-phenyloxazole). Link

  • PubChem. 5-Ethoxy-4-methyloxazole Compound Summary. National Library of Medicine. Link

Sources

Differentiating 5-methoxyoxazole-2-carboxylate from isomeric isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, spectroscopic, and functional differentiation of 5-methoxyoxazole-2-carboxylate (Target A) from its regioisomer, methyl 5-methoxyisoxazole-3-carboxylate (Target B).

Part 1: Executive Summary & Structural Logic

In drug discovery, the misidentification of oxazole and isoxazole isomers is a frequent pitfall due to their identical molecular weight (


), similar polarity, and common synthetic origins. While both are 5-membered aromatic heterocycles, their electronic distributions differ fundamentally, dictating distinct reactivity profiles and pharmacological liabilities.
  • The Oxazole (1,3-azole): Characterized by a C2 position flanked by oxygen and nitrogen.[1] This carbon is highly electrophilic. The 5-methoxy group makes the ring electron-rich, behaving like a masked amino acid derivative.

  • The Isoxazole (1,2-azole): Contains a labile N-O bond. This bond is the "Achilles' heel" of the ring, susceptible to reductive cleavage, which is often used deliberately in prodrug strategies (e.g., Leflunomide) or accidentally during hydrogenation.

Isomer Structural Comparison
Feature5-Methoxyoxazole-2-carboxylate Methyl 5-methoxyisoxazole-3-carboxylate
Heteroatom Pattern 1,3 (O-C-N)1,2 (O-N)
Proton Position H-4 (Adjacent to N and C-OMe)H-4 (Adjacent to C-COOMe and C-OMe)
Key Electronic Feature C2 is amidine-like; high s-character.N-O bond is weak; ring is less aromatic.
Common Origin Robinson-Gabriel CyclizationHydroxylamine +

-keto ester condensation

Part 2: Spectroscopic Differentiation (The Fingerprint)

The most reliable non-destructive method for differentiation is NMR spectroscopy. The electronic environment of the single ring proton (H-4) and the ring carbons provides a definitive fingerprint.

Nuclear Magnetic Resonance (NMR) Benchmarks

Table 1: Comparative NMR Shifts (in


) 
NucleusAssignmentOxazole Isomer (Target A)Isoxazole Isomer (Target B)Differentiation Logic

H NMR
H-4 Ring Proton

7.10 – 7.40 ppm

5.80 – 6.40 ppm
CRITICAL: The isoxazole H-4 is significantly shielded (upfield) due to the electron-donating effect of the adjacent 5-methoxy group and the N-O dipole. The oxazole H-4 is deshielded by the adjacent nitrogen lone pair and aromatic current.

H NMR
OMe / COOMe

3.90 / 3.95 (Singlets)

3.90 / 3.95 (Singlets)
Not diagnostic. Both isomers have two methoxy signals that often overlap.

C NMR
C-2 / C-3 C-2:

> 155 ppm
C-3:

~ 150-155 ppm
Oxazole C-2 is flanked by O and N, shifting it downfield.

C NMR
C-4

120 – 128 ppm

90 – 100 ppm
Isoxazole C-4 is highly electron-rich (enamine-like character), appearing significantly upfield.

C NMR
C-5

150 – 160 ppm

170 – 175 ppm
Isoxazole C-5 is attached to O and N-O, often appearing very far downfield.

Expert Insight: If you observe a ring proton signal below 6.5 ppm, you almost certainly have the isoxazole .[2] If the signal is above 7.0 ppm, it is the oxazole .

Mass Spectrometry (Fragmentation)

While molecular ions (


) are identical, fragmentation pathways differ under collision-induced dissociation (CID).
  • Isoxazole: Distinctive loss of a methoxy radical or formaldehyde, often showing a fragment corresponding to N-O cleavage (m/z ~ 40-50 loss).

  • Oxazole: Often fragments via loss of CO (

    
    ) or HCN (
    
    
    
    ) from the ring system.

Part 3: Chemical Reactivity & Performance

This section defines how these isomers perform under stress, serving as a "wet chemistry" validation method.

Self-Validating Protocol: The Reductive Cleavage Test

This experiment definitively distinguishes the two isomers based on the stability of the N-O bond.

Hypothesis:

  • Isoxazole: The weak N-O bond cleaves under catalytic hydrogenation, destroying the aromaticity and yielding an open-chain enamino ester.

  • Oxazole: The 1,3-azole ring is stable under standard hydrogenation conditions (requires high pressure/temp to reduce).

Methodology:

  • Dissolve

    
     of the unknown isomer in 
    
    
    
    Methanol.
  • Add

    
     of 
    
    
    
    .
  • Stir under a hydrogen balloon (

    
    ) for 30 minutes at RT.
    
  • Filter through a syringe filter and analyze by TLC or LC-MS.

Result Interpretation:

  • No Reaction (Starting Material Remains): Identity = 5-Methoxyoxazole-2-carboxylate .

  • New Spot / Mass Shift (+2 Da or Ring Opening): Identity = Isoxazole Isomer . (Isoxazoles typically open to form

    
    -amino enones).
    

Part 4: Visualization & Workflow

The following diagram illustrates the decision matrix for differentiating these isomers, integrating synthesis origin and analytical data.

G Unknown Unknown Isomer (MW 157.12) Origin Synthetic Origin? Unknown->Origin NMR_Test 1H NMR Analysis (CDCl3) Unknown->NMR_Test RG Robinson-Gabriel (Dehydration) Origin->RG Likely Hydrox Hydroxylamine + Beta-Keto Ester Origin->Hydrox Likely RG->NMR_Test Hydrox->NMR_Test H4_Low H-4 Signal: 5.8 - 6.4 ppm (Shielded) NMR_Test->H4_Low H4_High H-4 Signal: 7.1 - 7.4 ppm (Deshielded) NMR_Test->H4_High Result_Iso CONFIRMED: Isoxazole Isomer H4_Low->Result_Iso Chem_Test H2 / Pd/C Test (Reductive Cleavage) H4_High->Chem_Test Stable Stable (No Reaction) Chem_Test->Stable Oxazole Behavior Unstable Ring Opening (New Product) Chem_Test->Unstable Isoxazole Behavior Result_Ox CONFIRMED: 5-Methoxyoxazole-2-carboxylate Stable->Result_Ox Unstable->Result_Iso

Caption: Analytical workflow combining synthetic origin, NMR spectroscopy, and chemical reactivity to definitively identify the oxazole vs. isoxazole isomer.

Part 5: Experimental Protocols

Protocol A: Analytical HPLC Separation

Standard reverse-phase conditions can separate these isomers due to slight differences in lipophilicity (Isoxazoles are generally more polar due to the N-O dipole).

  • Column: C18 Reverse Phase (

    
    ).
    
  • Mobile Phase A: Water +

    
     Formic Acid.
    
  • Mobile Phase B: Acetonitrile +

    
     Formic Acid.
    
  • Gradient:

    
     B to 
    
    
    
    B over 10 minutes.
  • Detection: UV at

    
    .
    
  • Expected Elution: The Isoxazole typically elutes earlier (lower

    
    ) than the Oxazole due to higher polarity.
    
Protocol B: General Synthesis of 5-Methoxyoxazole-2-carboxylates (Schöllkopf Method)

To ensure you have the oxazole, use a synthesis that precludes isoxazole formation.

  • Starting Material: Methyl isocyanoacetate.

  • Reagents: Lithium hexamethyldisilazide (LiHMDS), Methyl chloroformate (or similar electrophile for C2), followed by methylation.

  • Note: Direct synthesis of the 2-carboxylate often involves starting with an oxazole-2-carboxylic acid precursor or using a specific cyclization of a serine-derived nitrile.

References

  • Spectroscopic Properties of Isoxazoles

    • Title: Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance.
    • Source: University of Florence / FLORE.
    • URL:[Link]

  • Reactivity of Isoxazoles (Reductive Cleavage): Title: The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide. Source: BenchChem.
  • Cornforth Rearrangement (Oxazole-Isoxazole Interconversion)

    • Title: Cornforth rearrangement - Wikipedia / Primary Liter
    • Source: Wikipedia.
    • URL:[Link]

  • Oxazole Synthesis & Properties

    • Title: 5-Methylisoxazole-3-carboxylic acid (Crystal Structure & D
    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Benchmarking Yield of Oxazole Synthesis Methods Using Carboxylate Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxazoles are ubiquitous pharmacophores in medicinal chemistry, serving as core scaffolds in antibiotics (e.g., Virginiamycin), antifungals, and diverse kinase inhibitors. Historically, oxazole synthesis relied on harsh cyclodehydration (Robinson-Gabriel) or dangerous isocyanide chemistry (Van Leusen).

A paradigm shift has occurred toward using carboxylate salts (R-COO⁻ M⁺) as stable, non-toxic, and abundant surrogates for organometallics or activated acylating agents. This guide benchmarks the yield and efficiency of two primary methodologies utilizing carboxylate salts:

  • Decarboxylative C–H Arylation: Using carboxylate salts as aryl/alkyl coupling partners.

  • De Novo Cyclization: Using carboxylate salts as nucleophiles with

    
    -haloketones or isocyanides.
    

Part 1: Mechanistic Landscape & Causality

To optimize yield, one must understand the distinct roles the carboxylate salt plays in these reactions. It functions either as a latent carbon nucleophile (via decarboxylation) or an oxygen nucleophile (via substitution).

The Decarboxylative Pathway (C–H Activation)

In this "Green" route, the carboxylate salt releases CO₂ to generate a reactive organometallic species in situ. This avoids the use of unstable organolithiums or halo-arenes.[1]

  • Causality: The counter-cation (M⁺) is critical. Ag⁺ and Cu⁺ salts facilitate decarboxylation at lower temperatures compared to Na⁺ or K⁺ due to favorable metal-ligand orbital overlap, lowering the activation energy for CO₂ extrusion.

The Nucleophilic Substitution Pathway (Cyclization)

Here, the carboxylate oxygen attacks an electrophile (e.g.,


-haloketone) to form an ester intermediate, which subsequently cyclizes with an ammonia source.
  • Causality: Yield is often limited by the "O- vs. C-alkylation" competition and the hydrolysis of the ester intermediate. Using pre-formed lipophilic salts (e.g., Cesium) in aprotic solvents maximizes O-alkylation yields.

Visualizing the Pathways

The following diagram contrasts the two mechanistic flows, highlighting the divergence point based on the metal catalyst and reaction conditions.

OxazolePathways cluster_0 Pathway A: Decarboxylative C-H Coupling cluster_1 Pathway B: Nucleophilic Cyclization Carboxylate Carboxylate Salt (R-COO- M+) Metal Transition Metal (Pd/Cu/Ag) Carboxylate->Metal Coordination HaloKetone Alpha-Halo Ketone Carboxylate->HaloKetone SN2 Attack Decarb Decarboxylation (-CO2) Metal->Decarb OrganoM Organometallic Intermediate (R-M) Decarb->OrganoM Product_A 2-Aryl Oxazole OrganoM->Product_A Cross-Coupling (+ Oxazole_CH) Oxazole_CH Oxazole C-H Substrate EsterInt Keto-Ester Intermediate HaloKetone->EsterInt Product_B Trisubstituted Oxazole EsterInt->Product_B Cyclodehydration (+ NH4OAc) Ammonia Ammonium Acetate

Figure 1: Divergent reaction pathways for carboxylate salts in oxazole synthesis. Pathway A utilizes the "R" group via CO₂ loss, while Pathway B utilizes the carboxylate oxygen for ring construction.

Part 2: Benchmarking Yields & Performance

The following data aggregates performance metrics from key literature sources, comparing the "Salt-Based" methods against traditional standards.

Table 1: Comparative Yield Benchmark
Method CategorySpecific ProtocolKey ReagentsAvg. YieldScope Limitations
Decarboxylative C-H Arylation Pd/Ag Co-catalyzed Pd(TFA)₂, Ag₂CO₃, R-COOH85-96% Excellent for 2-aryl oxazoles. Requires high temp (100°C+).
Ni-Catalyzed Ni(OTf)₂, Li₂CO₃, Ar-COO-K40-65% Lower yields due to homocoupling; works well for nitrobenzoates.
Cu-Catalyzed (Minisci) Cu(I), Persulfate, R-COOH50-75% Good for alkylation; radical mechanism can lead to regio-isomers.
De Novo Cyclization Triflylpyridinium Activation Tf₂O-Pyridine, R-COOH, Isocyanoacetate70-97% Best-in-Class. Mild conditions, tolerates sensitive groups (e.g., Valproic acid).
Classic Salt Substitution R-COO⁻ Na⁺,

-Haloketone, NH₄OAc
50-80% Moderate yields. Sensitive to steric bulk; side reactions common.
CuFe₂O₄ Heterogeneous Carboxylic Acid, Benzoin, NH₄OAc80-90% Green solvent (Water). Limited to specific benzoin-derived substrates.
Critical Analysis of the Data[2][3]
  • Winner for Complexity: The Triflylpyridinium method (converting acid to salt in situ) offers the highest consistency across complex substrates (drugs/natural products).

  • Winner for Atom Economy: The Pd/Ag Decarboxylative route is superior for appending aryl groups to existing oxazole rings, avoiding the waste of leaving groups found in halo-arene couplings.

Part 3: Detailed Experimental Protocols

These protocols are selected for their self-validating nature. If the color changes or intermediates described do not appear, the experiment should be paused.

Protocol A: Pd/Ag-Catalyzed Decarboxylative C–H Arylation

Best for: Functionalizing an existing oxazole ring at the C-2 or C-5 position.

Reagents:

  • Oxazole substrate (1.0 equiv)

  • Aryl Carboxylic Acid (1.5 equiv)

  • Pd(TFA)₂ (5 mol%)

  • Ag₂CO₃ (2.0 equiv) — Acts as both oxidant and decarboxylation mediator.

  • Solvent: DMSO/1,4-Dioxane (5:95 ratio)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon, combine Pd(TFA)₂, Ag₂CO₃, and the carboxylic acid in a sealed tube.

    • Checkpoint: The Ag₂CO₃ should be a fine, grey/yellow powder. Clumps indicate moisture contamination.

  • Addition: Add the solvent mixture followed by the oxazole substrate.

  • Reaction: Heat to 110 °C for 18–24 hours.

    • Mechanism Check: Evolution of gas (CO₂) should be visible in the early stages if monitoring pressure.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove silver residues.

  • Purification: Silica gel chromatography.

    • Yield Expectation: >85% for electron-deficient benzoic acids; >70% for electron-rich.

Protocol B: High-Yield De Novo Synthesis (Triflylpyridinium Method)

Best for: Building the oxazole ring from scratch using carboxylic acids.

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • 2-Fluoropyridine (1.2 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)

  • Isocyanoacetate (1.2 equiv)

  • Base: Et₃N or DMAP

Step-by-Step Workflow:

  • Activation: Dissolve carboxylic acid and 2-fluoropyridine in DCM at 0 °C. Add Tf₂O dropwise.

    • Checkpoint: The solution should turn slightly yellow/orange, indicating the formation of the acyl-pyridinium salt species.

  • Cyclization: Add the isocyanoacetate and base. Warm to room temperature and stir for 2 hours.

  • Validation: Monitor by TLC. The disappearance of the isocyanide spot (often distinct odor) confirms consumption.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

    • Yield Expectation: Consistently 90-95% for simple aliphatic/aromatic acids.

Part 4: Troubleshooting & Optimization

The "Cation Effect" in Salt Reactions

When using pre-formed salts, the counter-ion dramatically influences yield.

  • Potassium (K⁺): Often hygroscopic. Water kills the decarboxylative catalyst (Pd/Ag). Recommendation: Dry K-salts under vacuum at 60°C for 4h before use.

  • Silver (Ag⁺): Essential for decarboxylation but light-sensitive. Recommendation: Wrap reaction vessels in foil during setup.

  • Cesium (Cs⁺): The "Cesium Effect" improves solubility in organic solvents (DMF/DMSO), enhancing yields in nucleophilic substitution pathways by ~15-20% compared to Sodium salts.

Solvent Systems
  • DMSO/Dioxane: The "Gold Standard" for decarboxylation. The DMSO (5%) acts as a ligand for the Pd species, stabilizing it against "Pd-black" precipitation.

  • Water (for CuFe₂O₄): Only viable for heterogeneous catalysis. Do not attempt Pd-catalyzed decarboxylation in wet solvents.

References

  • Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters, 2010. Link

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry, 2025. Link

  • Nickel-Catalyzed Decarboxylative Arylation of Azoles with Perfluoro- and Nitrobenzoates. PMC, 2012. Link

  • Copper-catalyzed oxidative decarboxylative C-H arylation of benzoxazoles with 2-nitrobenzoic acids. Chemical Communications, 2015.[3] Link

  • One-pot Synthesis of Highly Functionalized Oxazoles in the Presence of Heterogeneous CuFe2O4. Journal of Synthetic Chemistry, 2023. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Sodium 5-methoxyoxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Characterization

Understanding the potential hazards of Sodium 5-methoxyoxazole-2-carboxylate is the foundational step in its safe disposal. Based on the known properties of its constituent functional groups (oxazole, methoxy, and carboxylate), a cautious approach is warranted.

  • Oxazole Ring: Oxazole derivatives can be flammable and may cause skin and eye irritation.[1][2] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides.[3][4]

  • Carboxylate Group: As a salt of a carboxylic acid, it may influence the pH of aqueous solutions.

  • Methoxy Group: This group is generally stable, but its presence can influence the overall reactivity of the molecule.

The oxazole ring, in particular, can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening and the formation of acyclic derivatives.[5] Additionally, oxazole carboxylic acids may undergo decarboxylation when heated.[6]

Inferred Hazard Classification:

Based on this analysis, Sodium 5-methoxyoxazole-2-carboxylate should be treated as a potentially hazardous substance. It is prudent to manage it as a flammable solid and an irritant. All waste containing this compound must be considered hazardous waste.[7][8][9]

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling any waste containing Sodium 5-methoxyoxazole-2-carboxylate, all personnel must be equipped with the appropriate PPE.[8][10]

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side-shields or tight-sealing safety goggles. A face shield may be necessary for splash hazards.Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is recommended to protect against dust particles and splashes.[11]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron should be worn.Prevents direct skin contact which may cause irritation. The selection of glove material should be confirmed for compatibility with the solvents used in the waste mixture.[1][11][12][13][14][15]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.Minimizes the inhalation of any dust or vapors, which may be irritating to the respiratory tract.[1]
Segregation and Storage of Waste

Proper segregation and storage are critical to prevent accidental reactions and to ensure compliant disposal.

  • Waste Container: Use a designated, clearly labeled, and chemically compatible container for all waste containing Sodium 5-methoxyoxazole-2-carboxylate. The container must have a secure, leak-proof closure.[7]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear description of the contents, including the full chemical name "Sodium 5-methoxyoxazole-2-carboxylate" and any solvents present.[16]

  • Segregation: This waste stream must be segregated from incompatible materials, particularly strong acids and strong oxidizing agents, to prevent potentially vigorous reactions.[7] Store the waste container in a designated, well-ventilated satellite accumulation area away from heat sources and open flames.[16]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the disposal of waste containing Sodium 5-methoxyoxazole-2-carboxylate.

Step 1: Waste Collection at the Point of Generation

  • Immediately place all solid waste (e.g., contaminated filter paper, weighing boats) and solutions containing Sodium 5-methoxyoxazole-2-carboxylate into the designated hazardous waste container.

  • Avoid mixing this waste with other waste streams to prevent unknown chemical reactions.

Step 2: Decontamination of Empty Containers

  • Any "empty" container that held pure Sodium 5-methoxyoxazole-2-carboxylate must be treated as hazardous waste.

  • Triple rinse the container with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble).

  • The rinseate must be collected and disposed of as hazardous waste in the designated container.[17]

  • After triple rinsing, the container can be defaced of its original labels and disposed of as regular trash, provided it is not considered an acute hazardous waste container.[17]

Step 3: Preparing for Disposal

  • Ensure the waste container is securely sealed and the label is accurate and complete.

  • Do not fill the container to more than 90% capacity to allow for expansion of vapors.

Step 4: Professional Waste Disposal

  • Sodium 5-methoxyoxazole-2-carboxylate waste must be disposed of through a licensed professional waste disposal service.[1][18] Do not attempt to dispose of this chemical down the drain or in regular trash.[9]

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][18]

  • Maintain all records of waste generation, storage, and disposal as required by institutional policies and regulatory agencies like the EPA and OSHA.[19][20]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill:

    • Evacuate personnel from the immediate area.[21]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]

    • Ventilate the area and decontaminate the spill surface.

  • Skin Contact:

    • Immediately flush the affected area with plenty of water for at least 15 minutes.[3]

    • Remove contaminated clothing.

    • Seek medical attention if irritation persists.

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.[3]

    • If breathing is difficult, administer oxygen.

    • Seek medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse mouth with water.

    • Seek immediate medical attention.[3]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of Sodium 5-methoxyoxazole-2-carboxylate.

DisposalWorkflow Disposal Workflow for Sodium 5-methoxyoxazole-2-carboxylate cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify Waste Containing Sodium 5-methoxyoxazole-2-carboxylate B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B F Triple Rinse Empty Containers Collect Rinseate as Hazardous Waste A->F C Segregate from Incompatible Chemicals (Acids, Oxidizers) B->C D Use Designated, Labeled Hazardous Waste Container C->D E Store in Satellite Accumulation Area D->E G Arrange for Pickup by Licensed Waste Disposal Service E->G F->D H Incineration at an Approved Waste Disposal Plant G->H I Maintain Disposal Records H->I

Caption: A flowchart illustrating the key stages for the safe and compliant disposal of Sodium 5-methoxyoxazole-2-carboxylate.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
  • OSHA Hazardous Waste Disposal Guidelines - CDMS. (2024, October 30).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, December 24).
  • Chemical stability and degradation pathways of 5-Methoxyoxazole-2-carboxylic acid - Benchchem.
  • Chemical Waste Disposal Guidelines for Educational Facilities. (2025, November 26).
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA.
  • Laboratory Waste Management: The New Regulations. (2019, June 15).
  • MSDS of Oxazole - Capot Chemical. (2008, October 23).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 2).
  • Hazardous Waste - Standards | Occupational Safety and Health Administration.
  • Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid - Benchchem.
  • Hazardous Waste - Overview | Occupational Safety and Health Administration.
  • Safety Data Sheet - PCCA.
  • material safety data sheet - Capot Chemical. (2025, December 13).
  • RCRA Compliance: Navigating Hazardous Waste Regulations with Confidence - OSHA.com. (2024, January 26).
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals.
  • SAFETY DATA SHEET - TCI Chemicals.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 9).
  • Safety Data Sheet - ADAMA.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences.
  • Chemical Compatibility Chart - Walchem. (2024, April 19).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, October 5).
  • CHEMICAL RESISTANCE CHART.
  • 5-Methoxy-1,2-oxazole-4-carboxylic acid - Publications - Abstract Sifter - EPA. (2025, October 15).
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts - MDPI. (2025, January 2).
  • Chemical Compatibility Database from Cole-Parmer.
  • Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis - Benchchem.
  • Chemical Compatibility Calculator | DWK Life Sciences.
  • 2-Methyl-Oxazole-5-carboxylic acid methyl ester - Chem-Impex.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.